Hydroaurantiogliocladin
Description
2,3-Dimethoxy-5,6-dimethylbenzene-1,4-diol has been reported in Clonostachys rosea with data available.
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethoxy-5,6-dimethylbenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-5-6(2)8(12)10(14-4)9(13-3)7(5)11/h11-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGCGHVMJAECEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50876090 | |
| Record name | 2,3-Dimethoxy-5,6-dimethylhydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Hydroaurantiogliocladin chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroaurantiogliocladin (B153767), a fungal metabolite, serves as a crucial substrate for quinol-cytochrome c oxidoreductase (Complex III) in the electron transport chain. This technical guide provides a comprehensive overview of its chemical structure, properties, and its role in biochemical assays. Detailed experimental protocols and a conceptual framework for its interaction with Complex III are presented to facilitate further research and application in drug development and mitochondrial studies.
Chemical Structure and Properties
This compound is the hydroquinone (B1673460) form of aurantiogliocladin (B191102). Its chemical identity is established as 2,3-dimethoxy-5,6-dimethyl-1,4-benzenediol.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | 2,3-dimethoxy-5,6-dimethyl-1,4-benzenediol | - |
| CAS Number | 776-33-0 | [1] |
| Molecular Formula | C₁₀H₁₄O₄ | [1] |
| Molecular Weight | 198.2 g/mol | [1] |
| Canonical SMILES | CC1=C(C)C(O)=C(OC)C(OC)=C1O | [1] |
| InChI Key | ZVGCGHVMJAECEG-UHFFFAOYSA-N | [1] |
| Physical Description | Solid | [1] |
| Purity | ≥95% (Commercially available) | [1] |
Biological Role: Substrate for Quinol-Cytochrome c Oxidoreductase (Complex III)
This compound's primary known biological function is its role as a quinol substrate for quinol-cytochrome c oxidoreductase, also known as Complex III of the mitochondrial respiratory chain.[2] This enzyme complex catalyzes the transfer of electrons from quinols to cytochrome c, a critical step in the generation of ATP through oxidative phosphorylation.
The overall reaction catalyzed by Complex III is: QH₂ + 2 ferricytochrome c ⇌ Q + 2 ferrocytochrome c + 2 H⁺
In this reaction, this compound (a QH₂ analog) is oxidized to its quinone form (aurantiogliocladin), while two molecules of cytochrome c are reduced. This electron transfer is coupled to the translocation of protons across the inner mitochondrial membrane, contributing to the proton-motive force that drives ATP synthesis.
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not explicitly published, a general method for the synthesis of its oxidized form, 2,3-dimethoxy-5-methyl-1,4-benzoquinone (B191103) (a close analog), involves the oxygenation of 3,4,5-trimethoxytoluene (B53474) using hydrogen peroxide in acetic acid. Subsequent reduction of the resulting quinone would yield the hydroquinone.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of a this compound analog.
Quinol-Cytochrome c Oxidoreductase Activity Assay
This protocol outlines a general method for measuring the activity of purified Complex III using a quinol substrate like this compound. The assay spectrophotometrically monitors the reduction of cytochrome c.
Materials:
-
Purified quinol-cytochrome c oxidoreductase (Complex III) from a suitable source (e.g., beef heart mitochondria).
-
This compound solution (dissolved in a suitable organic solvent like ethanol (B145695) and diluted in buffer).
-
Oxidized cytochrome c solution.
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing 1 mM EDTA).
-
Spectrophotometer capable of measuring absorbance at 550 nm.
Procedure:
-
Prepare the reaction mixture in a cuvette by adding the assay buffer, cytochrome c, and the enzyme.
-
Initiate the reaction by adding a known concentration of the this compound solution.
-
Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.
-
The initial rate of reaction is calculated from the linear portion of the absorbance curve using the extinction coefficient for the change in absorbance between reduced and oxidized cytochrome c at 550 nm (Δε = 21.1 mM⁻¹cm⁻¹).
Experimental Workflow for Enzyme Assay:
Caption: Workflow for the quinol-cytochrome c oxidoreductase activity assay.
Signaling Pathways and Mechanism of Action
Currently, there is no published evidence to suggest that this compound is directly involved in specific intracellular signaling pathways beyond its role as a substrate in the mitochondrial electron transport chain. Its mechanism of action is understood within the context of the Q-cycle of Complex III.
The Q-Cycle Mechanism:
The Q-cycle describes the process of electron transfer and proton pumping within Complex III. It involves two distinct quinone-binding sites: the Qₒ site (where this compound binds and is oxidized) and the Qᵢ site.
Conceptual Diagram of Electron Flow in the Q-Cycle with this compound:
Caption: Simplified electron flow from this compound in the Q-cycle.
In the first step at the Qₒ site, this compound donates one electron to the high-potential iron-sulfur (Fe-S) protein, which then transfers it to cytochrome c₁. The second electron is transferred to cytochrome bL and then to cytochrome bH. This process releases two protons into the intermembrane space. The now oxidized aurantiogliocladin is released from the Qₒ site. A second turnover of the cycle is required to fully reduce a quinone at the Qᵢ site back to a quinol.
Conclusion
This compound is a valuable tool for studying the kinetics and mechanism of mitochondrial Complex III. This guide provides the foundational chemical and biological information necessary for its application in research. Further experimental characterization of its physicochemical properties and detailed spectroscopic analysis would be beneficial to the scientific community. While its direct involvement in signaling pathways is currently unknown, its role as a key substrate in cellular respiration underscores its importance in mitochondrial biology and bioenergetics.
References
The Synthesis of Hydroaurantiogliocladin: A Review of Currently Unavailable Literature
A comprehensive search of available scientific literature and chemical databases reveals a notable absence of published synthetic routes to Hydroaurantiogliocladin. Similarly, detailed experimental protocols for the total synthesis of its parent compound, Aurantiogliocladin, are not readily accessible. This technical guide, therefore, serves to document the current state of knowledge and highlight the apparent gap in the synthetic literature for this particular natural product.
Aurantiogliocladin, a quinone antibiotic first reported in 1953, has a defined chemical structure. "this compound" logically refers to a reduced, hydroquinone (B1673460) form of this molecule. However, despite the long history since its discovery, a detailed, peer-reviewed total synthesis of Aurantiogliocladin, let alone its hydro- derivative, appears to be unpublished in major chemical journals and databases.
While the search for synthetic procedures for these specific compounds was unfruitful, it is common in synthetic organic chemistry to approach a target molecule for which no direct precedent exists by drawing analogies from the synthesis of structurally related compounds. However, even searches for the synthesis of compounds sharing the core structural motifs of Aurantiogliocladin did not yield sufficiently detailed and analogous procedures to construct a hypothetical, yet scientifically rigorous, synthetic guide.
For researchers and drug development professionals interested in this class of compounds, the lack of a published synthesis presents both a challenge and an opportunity. The development of a novel and efficient synthetic route to Aurantiogliocladin and this compound would be a significant contribution to the field of natural product synthesis.
Future Directions and Hypothetical Synthetic Considerations
Should a research group undertake the synthesis of this compound, the general workflow would likely involve the synthesis of the parent quinone, Aurantiogliocladin, followed by a controlled reduction. A hypothetical experimental workflow is presented below.
Caption: A high-level hypothetical workflow for the synthesis of this compound.
This generalized diagram illustrates the logical steps that would be necessary. The critical and currently undocumented part is the specific reagents, reaction conditions, and purification methods required for each step in the synthesis of Aurantiogliocladin.
Given the absence of concrete data, this guide cannot provide the detailed experimental protocols, quantitative data tables, or specific signaling pathway diagrams requested in the prompt. The scientific community awaits a pioneering publication that will elucidate the synthetic pathway to this intriguing natural product.
Unveiling Hydroaurantiogliocladin: A Technical Guide to its Discovery and Origins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroaurantiogliocladin (B153767), a derivative of the better-known compound aurantiogliocladin (B191102), represents a fascinating yet under-documented molecule of fungal origin. While literature directly referencing this compound is scarce, this guide provides a comprehensive technical overview of its parent compound, aurantiogliocladin. By understanding the discovery, origin, and biosynthesis of aurantiogliocladin, we can infer the probable nature and origins of its hydro-derivative. This document synthesizes available scientific knowledge, presenting it in a structured format with detailed experimental insights and visual pathways to aid researchers in drug discovery and natural product chemistry.
Aurantiogliocladin is a quinone antibiotic that has been noted for its mild antibiotic properties. The focus of this guide will be on the foundational research surrounding aurantiogliocladin, providing a solid framework for further investigation into its hydrogenated form.
Discovery and Origin
Aurantiogliocladin was first discovered and its structure elucidated in 1953 by Vischer. The compound was isolated from the culture broth of a fungal species belonging to the genus Gliocladium. Gliocladium species are filamentous fungi found globally in soil and decaying organic matter. They are known producers of a diverse array of secondary metabolites, some of which exhibit interesting biological activities.
The producing organism, a strain of Gliocladium, was cultivated in a liquid medium, and the active compound was subsequently extracted and purified from the culture filtrate. The initial characterization of aurantiogliocladin revealed its quinonoid structure, a class of organic compounds that are known for their redox properties and biological activities.
Chemical Structure and Properties
The chemical structure of aurantiogliocladin was determined through classical chemical degradation and spectroscopic methods. While the original 1953 publication laid the groundwork, modern spectroscopic techniques have further confirmed its structure. The likely structure of this compound would be a reduced form of aurantiogliocladin, where one or both of the quinone carbonyl groups are reduced to hydroxyl groups, forming a hydroquinone.
Table 1: Physicochemical Properties of Aurantiogliocladin
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₄ |
| Molecular Weight | 196.20 g/mol |
| Appearance | Orange-yellow crystals |
| Class | Benzoquinone |
Experimental Protocols
Isolation and Purification of Aurantiogliocladin
The following is a generalized protocol based on methods for isolating secondary metabolites from fungal cultures.
-
Fungal Cultivation: A pure culture of the Gliocladium species is inoculated into a suitable liquid fermentation medium. The culture is incubated for a period of several days to allow for the production of secondary metabolites.
-
Extraction: The fungal biomass is separated from the culture broth by filtration or centrifugation. The culture filtrate is then extracted with an organic solvent such as ethyl acetate (B1210297) or chloroform (B151607) to partition the organic compounds, including aurantiogliocladin, into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to column chromatography using a stationary phase like silica (B1680970) gel. A gradient of solvents with increasing polarity is used to separate the different components of the extract. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Crystallization: Fractions containing pure aurantiogliocladin are pooled, and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent system to obtain pure crystals of aurantiogliocladin.
Structure Elucidation
The structure of aurantiogliocladin has been determined and confirmed using a combination of the following spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as carbonyls and hydroxyls.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, characteristic of its chromophore.
Table 2: Spectroscopic Data for Aurantiogliocladin
| Technique | Key Observations |
| ¹H NMR | Signals corresponding to methyl, methoxy (B1213986), and olefinic protons. |
| ¹³C NMR | Resonances for carbonyl, olefinic, methyl, and methoxy carbons. |
| Mass Spec | Molecular ion peak consistent with the formula C₁₀H₁₂O₄. |
| IR | Absorption bands for C=O (quinone) and C=C stretching. |
| UV-Vis | Maxima characteristic of a substituted benzoquinone. |
Biosynthesis of Aurantiogliocladin
The biosynthesis of aurantiogliocladin in Gliocladium species proceeds through the polyketide pathway. The precursor molecules for this pathway are acetate and malonate.
The proposed biosynthetic pathway involves the condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain. This chain then undergoes a series of cyclization, dehydration, and modification reactions to form the final aurantiogliocladin molecule.
Hydroaurantiogliocladin: An Examination of Its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroaurantiogliocladin is a quinol compound that has been identified primarily through its use as a substrate in enzymatic assays. Despite its specific applications in biochemical research, a comprehensive understanding of its broader biological activities, mechanisms of action, and potential therapeutic applications remains largely unexplored in publicly accessible scientific literature. This technical guide aims to synthesize the currently available information on this compound, highlighting its known functions and identifying areas where further research is critically needed.
Known Biological Role: Substrate for Quinol-Cytochrome c Oxidoreductase
The most definitive role attributed to this compound is its function as a substrate for the enzyme quinol-cytochrome c oxidoreductase, also known as Complex III of the electron transport chain. This enzyme plays a crucial role in cellular respiration by catalyzing the transfer of electrons from quinols to cytochrome c.
Inhibition Studies
Limited information exists regarding the inhibition of enzymatic reactions involving this compound. It has been noted that the activity of quinol-cytochrome c oxidoreductase, when using this compound as a substrate, is inhibited by known Complex III inhibitors such as antimycin A and funiculosin. This suggests that this compound follows the established electron transfer pathway through Complex III and is susceptible to its classical inhibitors.
Gaps in Current Knowledge
A thorough review of scientific databases and literature reveals a significant lack of comprehensive data on the biological activity of this compound beyond its role as an enzymatic substrate. Key areas where information is currently unavailable include:
-
Quantitative Biological Data: There is a notable absence of quantitative metrics such as IC50 or MIC values that would characterize its potential anticancer, antimicrobial, or other pharmacological activities.
-
Detailed Experimental Protocols: Specific and detailed experimental methodologies for assays involving this compound, including its synthesis, are not widely published.
-
Signaling Pathway Interactions: There is no available information to suggest that this compound directly modulates any specific signaling pathways within cells. Its primary known interaction is within the mitochondrial electron transport chain.
Future Directions
The limited-yet-specific information available on this compound suggests potential avenues for future research. Its interaction with quinol-cytochrome c oxidoreductase could be further explored to better understand the enzyme's substrate specificity and mechanism. Furthermore, comprehensive screening of this compound for a wider range of biological activities, including but not limited to anticancer and antimicrobial properties, is warranted to uncover any potential therapeutic value.
Conclusion
Currently, the documented biological activity of this compound is confined to its role as a substrate for quinol-cytochrome c oxidoreductase. While this provides a foothold for understanding its biochemical function, the absence of broader biological data, quantitative metrics, and detailed experimental protocols severely limits its current utility and potential for drug development. This guide underscores the need for foundational research to fully characterize the biological profile of this compound. Without such data, the creation of in-depth technical documentation, including quantitative tables and signaling pathway diagrams, is not feasible.
In-Depth Technical Guide on the Core Mechanism of Action of Hydroaurantiogliocladin
Notice: Following a comprehensive search of available scientific literature, no specific information was found regarding the mechanism of action of a compound named "hydroaurantiogliocladin." The search results did not yield any peer-reviewed articles, experimental studies, or patents detailing its biological activity, signaling pathways, or therapeutic effects.
The name "aurantiogliocladin" is associated with a class of fungal metabolites, but the specific derivative "this compound" does not appear in the indexed scientific literature. Therefore, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, as requested.
For researchers, scientists, and drug development professionals interested in the biological activities of related fungal metabolites, it is recommended to investigate literature pertaining to the broader class of gliocladin compounds or other secondary metabolites from the Gliocladium species. Such research may provide insights into potential, though unconfirmed, mechanisms of action that could be hypothesized for a related compound.
Further investigation into this specific compound would require novel primary research to elucidate its structure, biological targets, and mechanism of action. We recommend consulting chemical databases for any registered information on "this compound" and initiating experimental studies to determine its bioactivity.
A Tale of Two Quinones: An In-Depth Technical Guide to Aurantiogliocladin and Hydroaurantiogliocladin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of two closely related benzoquinone compounds: Aurantiogliocladin and its reduced form, Hydroaurantiogliocladin. We delve into their chemical properties, biosynthesis, and distinct biological activities, with a focus on their potential as antimicrobial and biofilm-inhibiting agents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biochemical pathways to facilitate further research and development in this area.
Introduction
Aurantiogliocladin, a substituted p-benzoquinone, and its hydroquinone (B1673460) form, this compound, represent a compelling pair of molecules with diverse biological activities. Aurantiogliocladin has demonstrated notable, albeit mild, antibiotic and antifungal properties, with a particularly interesting capacity to inhibit biofilm formation at sub-toxic concentrations.[1][2] In contrast, this compound serves as a substrate for the mitochondrial enzyme quinol-cytochrome c oxidoreductase (Complex III), positioning it within the crucial electron transport chain. Understanding the distinct and overlapping functionalities of this redox-active pair is essential for harnessing their therapeutic potential.
Chemical and Physical Properties
Aurantiogliocladin and this compound are related by a reversible two-electron reduction-oxidation process. The core chemical structures are presented below.
Table 1: Chemical and Physical Properties
| Property | Aurantiogliocladin | This compound |
| IUPAC Name | 2,3-dimethoxy-5,6-dimethylcyclohexa-2,5-diene-1,4-dione | 2,3-dimethoxy-5,6-dimethylbenzene-1,4-diol |
| Molecular Formula | C₁₀H₁₂O₄ | C₁₀H₁₂O₄ |
| Molecular Weight | 196.20 g/mol | 196.20 g/mol |
| Appearance | Orange-yellow solid | Colorless or white solid |
| Solubility | Soluble in organic solvents (e.g., DMSO, methanol) | Soluble in organic solvents |
| Key Functional Groups | p-Benzoquinone | Hydroquinone |
Note: Specific spectroscopic data (NMR, Mass Spectrometry) for both compounds are essential for definitive identification and characterization. While general methodologies for acquiring such data are available, specific datasets for these two compounds require further targeted analytical studies.
Biosynthesis
The biosynthesis of Aurantiogliocladin in fungi, such as Penicillium species, has been studied.[3] It is understood to originate from the shikimate pathway, a crucial metabolic route for the synthesis of aromatic compounds in plants and microorganisms.[4]
Biological Activities and Quantitative Data
Aurantiogliocladin: Antimicrobial and Antibiofilm Activity
Aurantiogliocladin exhibits bacteriostatic activity against a range of bacteria and fungi.[1][2] A key feature is its ability to inhibit biofilm formation at concentrations below its minimum inhibitory concentration (MIC), suggesting a mechanism that interferes with bacterial signaling or adhesion rather than direct toxicity.[1][2]
Table 2: Antimicrobial and Antibiofilm Activity of Aurantiogliocladin
| Organism | MIC (µg/mL) | Biofilm Inhibition | Reference |
| Bacillus cereus | 128 | 37% at 32 µg/mL | [1][2] |
| Staphylococcus epidermidis | Active (specific MIC not reported) | Inhibition observed | [1][2] |
| Staphylococcus aureus | Inactive | - | [1][2] |
This compound: Substrate for Quinol-Cytochrome c Oxidoreductase
This compound, as a quinol, can donate electrons to the mitochondrial electron transport chain, specifically to Complex III (quinol-cytochrome c oxidoreductase). This activity is fundamental to cellular respiration.
Signaling Pathways
Aurantiogliocladin and Bacterial Signaling
The biofilm inhibitory action of Aurantiogliocladin at sub-MIC levels suggests an interference with bacterial cell-to-cell communication, or quorum sensing. Quinones are known to act as redox signals that can modulate the activity of bacterial two-component systems, such as the Arc system in E. coli, which regulates gene expression in response to respiratory conditions.[5] Oxidized quinones can inhibit the autophosphorylation of sensor kinases like ArcB, thereby altering downstream gene expression.[5]
This compound and Mitochondrial Signaling
As a substrate for Complex III, this compound directly participates in mitochondrial respiration, a cornerstone of cellular energy production and a hub for various signaling pathways. Flavonoids and related phenolic compounds have been shown to modulate mitochondrial function and activate cytoprotective pathways.[6] Dysfunctional mitochondria are implicated in a range of pathologies, and understanding how quinols like this compound influence mitochondrial signaling is of significant interest.[7][8]
References
- 1. Aurantiogliocladin inhibits biofilm formation at subtoxic concentrations [aimspress.com]
- 2. researchgate.net [researchgate.net]
- 3. THE BIOSYNTHESIS OF AURANTIOGLIOCLADIN AND COENZYME Q IN MOLDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flavonoids and Mitochondria: Activation of Cytoprotective Pathways? [mdpi.com]
- 7. Signaling Pathways Concerning Mitochondrial Dysfunction: Implications in Neurodegeneration and Possible Molecular Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Potential Therapeutic Uses of Aurantiogliocladin: A Technical Whitepaper
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract: This document provides a comprehensive technical overview of the current scientific understanding of Aurantiogliocladin, a toluquinone natural product. The initial query for "Hydroaurantiogliocladin" yielded no results in the scientific literature, suggesting a likely misspelling. The focus of this guide is therefore on Aurantiogliocladin, for which documented biological activities exist. This whitepaper summarizes its primary therapeutic potential as an anti-biofilm agent, presenting available quantitative data, detailed experimental protocols for its assessment, and a hypothesized mechanism of action. Due to the limited publicly available data, this document focuses on its antimicrobial properties. Further research is warranted to explore other potential therapeutic applications.
Core Compound: Aurantiogliocladin
Aurantiogliocladin is a toluquinone-type secondary metabolite produced by the fungus Clonostachys candelabrum (formerly classified under the genus Gliocladium)[1][2]. Its structure has been elucidated, and it has been the subject of preliminary investigations into its biological activities.
Therapeutic Potential: Anti-Biofilm and Antibacterial Activity
The most well-documented therapeutic potential of Aurantiogliocladin lies in its ability to inhibit the formation of bacterial and fungal biofilms at sub-toxic concentrations[1][2][3]. Biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. Agents that can disrupt biofilm formation are of significant interest in combating chronic and persistent infections.
Aurantiogliocladin has demonstrated weak direct antibiotic activity, acting as a bacteriostatic agent (inhibiting growth) rather than a bactericidal one (killing the organism)[1][2][3]. Its primary therapeutic promise appears to be in its anti-biofilm properties, which occur at concentrations below its Minimum Inhibitory Concentration (MIC)[1][2][3]. This suggests that its mechanism of action may be distinct from that of traditional antibiotics that target bacterial viability.
Quantitative Data
The following tables summarize the available quantitative data on the antibacterial and anti-biofilm activity of Aurantiogliocladin against various microbial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Aurantiogliocladin [1][3]
| Microbial Strain | MIC (µg/mL) |
| Bacillus cereus | 128 |
| Staphylococcus epidermidis | 64 |
| Chromobacterium violaceum | 256 |
| Escherichia coli | >256 |
| Pseudomonas aeruginosa | >256 |
| Candida albicans | 128 |
| Saccharomyces cerevisiae | 64 |
Table 2: Biofilm Inhibition by Aurantiogliocladin [1][3]
| Microbial Strain | Concentration (µg/mL) | Biofilm Inhibition (%) |
| Bacillus cereus | 128 (MIC) | 44 |
| 32 (1/4 MIC) | 37 | |
| Staphylococcus epidermidis | 64 (MIC) | 51 |
| 32 (1/2 MIC) | 19 | |
| Chromobacterium violaceum | 256 (MIC) | 90 |
| 32 (1/8 MIC) | 29 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the assessment of Aurantiogliocladin's biological activity.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial/fungal culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)
-
Aurantiogliocladin stock solution of known concentration
-
Solvent for the compound (e.g., DMSO)
-
Positive control (e.g., a known antibiotic)
-
Negative control (medium with solvent)
-
Microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the Aurantiogliocladin stock solution in the microtiter plate wells using the sterile broth medium. The final volume in each well should be 100 µL.
-
Prepare a standardized inoculum of the test microorganism in the same broth, adjusted to a specific cell density (e.g., 0.5 McFarland standard).
-
Add 100 µL of the microbial inoculum to each well containing the compound dilutions, the positive control, and the negative control. The final volume in each well will be 200 µL.
-
Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of Aurantiogliocladin at which no visible growth is observed.
-
Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify growth. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., ≥90%) of growth compared to the negative control.
Biofilm Inhibition Assay (Crystal Violet Method)
This protocol describes a common method to quantify the effect of a compound on biofilm formation.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Appropriate sterile growth medium
-
Aurantiogliocladin stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
95% Ethanol (B145695) or 30% Acetic Acid
-
Microplate reader
Procedure:
-
In a 96-well plate, add 100 µL of sterile growth medium containing various concentrations of Aurantiogliocladin.
-
Add 100 µL of a standardized bacterial suspension to each well. Include wells with bacteria and no compound as a positive control for biofilm formation, and wells with sterile medium only as a negative control.
-
Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C, static).
-
After incubation, gently discard the planktonic (free-floating) cells by inverting the plate and shaking it.
-
Wash the wells gently two to three times with 200 µL of sterile PBS to remove any remaining planktonic cells.
-
Air-dry the plate.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. This stains the adherent biofilm.
-
Discard the crystal violet solution and wash the wells again with PBS until the excess stain is removed.
-
Air-dry the plate completely.
-
Solubilize the bound crystal violet by adding 200 µL of 95% ethanol or 30% acetic acid to each well and incubate for 15-30 minutes with gentle shaking.
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated relative to the control wells without the compound.
Signaling Pathways and Mechanism of Action (Hypothesized)
Direct experimental evidence elucidating the specific signaling pathways affected by Aurantiogliocladin is currently unavailable in the public domain. However, based on its ability to inhibit biofilm formation at sub-MIC concentrations, a plausible mechanism of action is the interference with bacterial quorum sensing (QS) pathways[1].
Quorum sensing is a cell-to-cell communication process that allows bacteria to monitor their population density and coordinate gene expression. This coordinated behavior includes the formation of biofilms and the production of virulence factors. By disrupting QS signaling, a compound can prevent the bacteria from initiating the biofilm formation process without directly killing them. The observation that Aurantiogliocladin inhibits the production of violacein (B1683560) in Chromobacterium violaceum, a common model for QS inhibition, supports this hypothesis[4].
Further research is required to identify the specific QS receptors or signal molecules that Aurantiogliocladin interacts with.
Caption: Hypothesized mechanism of Aurantiogliocladin via quorum sensing inhibition.
Experimental and Logical Workflow
The following diagram illustrates the typical workflow for the initial screening and characterization of a natural product like Aurantiogliocladin for its anti-biofilm potential.
Caption: General workflow for evaluating the anti-biofilm potential of a natural product.
Conclusion and Future Directions
The available evidence suggests that Aurantiogliocladin holds promise as a potential therapeutic agent, primarily for its anti-biofilm properties. Its ability to inhibit biofilm formation at concentrations that do not kill the bacteria makes it an attractive candidate for further investigation, potentially as an adjunct therapy with traditional antibiotics to tackle resistant infections.
However, the current body of research is limited. To fully realize the therapeutic potential of Aurantiogliocladin, the following areas require further investigation:
-
In-depth Mechanistic Studies: Elucidate the precise molecular targets of Aurantiogliocladin within bacterial quorum sensing pathways.
-
Broad-Spectrum Activity: Expand the testing of its anti-biofilm activity against a wider range of clinically relevant, biofilm-forming pathogens.
-
In Vivo Efficacy: Conduct animal studies to evaluate the efficacy of Aurantiogliocladin in treating biofilm-related infections.
-
Toxicology and Pharmacokinetics: Perform comprehensive toxicological and pharmacokinetic studies to assess its safety profile and behavior in a biological system.
-
Exploration of Other Therapeutic Avenues: Although not well-documented, preliminary mentions of cytotoxicity against cancer cell lines warrant a more thorough investigation into its potential as an anticancer agent. Similarly, its structural similarity to other bioactive quinones suggests that its anti-inflammatory properties should also be explored.
This whitepaper serves as a foundational document based on the current, limited scientific literature. It is intended to stimulate further research into the promising therapeutic applications of Aurantiogliocladin.
References
- 1. Aurantiogliocladin inhibits biofilm formation at subtoxic concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurantiogliocladin inhibits biofilm formation at subtoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
Hydroaurantiogliocladin: A Technical Overview of a Fungal Metabolite
CAS Number: 776-33-0
This technical guide provides a summary of the currently available scientific information on Hydroaurantiogliocladin, a fungal metabolite also known by its formal name, 2,3-dimethoxy-5,6-dimethyl-1,4-benzenediol. While in-depth research and extensive data on this specific compound are limited in publicly accessible literature, this document consolidates the existing knowledge regarding its chemical properties, biological activities, and potential applications for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its identification, handling, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 776-33-0 | [1] |
| Formal Name | 2,3-dimethoxy-5,6-dimethyl-1,4-benzenediol | [1] |
| Molecular Formula | C₁₀H₁₄O₄ | [1] |
| Molecular Weight | 198.2 g/mol | [1] |
Biological Activity and Potential Applications
This compound is recognized as the hydroquinone (B1673460) form of aurantiogliocladin (B191102) and is produced by the fungus Gliocladium roseum.[1] The available literature points to its primary known biological interaction as a substrate for the enzyme quinol-cytochrome c oxidoreductase.[2] This enzyme is a critical component of the electron transport chain in mitochondria.
Interaction with Quinol-Cytochrome c Oxidoreductase
This compound serves as a substrate for quinol-cytochrome c oxidoreductase, an essential enzyme complex (Complex III) in the mitochondrial respiratory chain.[2] This interaction is a key piece of information for researchers studying mitochondrial function and cellular respiration. The process can be visualized as the transfer of electrons from this compound to cytochrome c, a reaction catalyzed by the enzyme complex.
Experimental Protocols
Detailed experimental protocols for the synthesis or biological assays of this compound are not extensively documented in the readily available scientific literature. However, a simplified synthesis of its oxidized form, aurantiogliocladin, has been reported. Researchers interested in working with this compound may need to develop or adapt existing protocols for hydroquinones and quinones.
Limitations and Future Research
It is important to note that the body of research on this compound is not extensive. While its role as a substrate for a key mitochondrial enzyme is established, further investigation is required to elucidate its broader biological activities, potential pharmacological effects, and any associated signaling pathways. Future research could focus on:
-
Quantitative analysis of its interaction with quinol-cytochrome c oxidoreductase, including kinetic studies.
-
Screening for other biological activities , such as antifungal, antibacterial, or anticancer properties, given that related fungal metabolites often exhibit such activities.
-
Elucidation of its biosynthetic pathway in Gliocladium roseum.
-
Development and publication of detailed synthetic protocols to improve accessibility for the research community.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Hydroaurantiogliocladin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroaurantiogliocladin (B153767), the reduced hydroquinone (B1673460) form of the benzoquinone aurantiogliocladin (B191102), is a fungal metabolite produced by species such as Gliocladium roseum. These compounds have garnered interest in the scientific community for their biological activities, including potential roles as substrates for oxidoreductase enzymes. This document provides a detailed protocol for the chemical synthesis of this compound, intended for use in research and drug development settings. The synthesis involves a two-step process: the formation of the benzoquinone aurantiogliocladin, followed by its reduction to the target hydroquinone, this compound.
Chemical Structures
Aurantiogliocladin: 2,3-dimethoxy-5,6-dimethyl-2,5-cyclohexadiene-1,4-dione This compound: 2,3-dimethoxy-5,6-dimethyl-1,4-benzenediol
Synthesis Overview
The synthesis of this compound is achieved through a two-stage process. The first stage involves the synthesis of the precursor, aurantiogliocladin (2,3-dimethoxy-5,6-dimethylbenzoquinone). The second stage is the reduction of aurantiogliocladin to yield the final product, this compound. A simplified synthesis for these compounds was reported by Heinrich in 1969.
Experimental Protocols
Stage 1: Synthesis of Aurantiogliocladin (2,3-dimethoxy-5,6-dimethylbenzoquinone)
This protocol is adapted from established methods for the synthesis of substituted benzoquinones.
Materials and Reagents:
-
Durene (1,2,4,5-tetramethylbenzene)
-
Acetic anhydride
-
Nitric acid
-
Sodium nitrite (B80452)
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Nitration of Durene: In a cooled reaction vessel, dissolve durene in acetic anhydride. Slowly add nitric acid while maintaining a low temperature to control the exothermic reaction. The reaction mixture is stirred for several hours to yield dinitrodurene (B1582519).
-
Reduction to Diaminodurene: The dinitrodurene is then reduced to diaminodurene. This can be achieved using a standard reducing agent such as tin(II) chloride in the presence of hydrochloric acid.
-
Oxidative Diazotization: The diaminodurene is subjected to oxidative diazotization. The diaminodurene is dissolved in methanol and treated with sodium nitrite in the presence of an acid. This reaction typically proceeds to form the corresponding dimethoxy derivative.
-
Oxidation to Benzoquinone: The resulting dimethoxy-substituted aromatic compound is then oxidized to form the benzoquinone, aurantiogliocladin. A suitable oxidizing agent, such as ferric chloride or ceric ammonium (B1175870) nitrate, can be used.
-
Purification: The crude aurantiogliocladin is purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a hexane/ethyl acetate (B1210297) gradient).
Stage 2: Synthesis of this compound (2,3-dimethoxy-5,6-dimethyl-1,4-benzenediol)
This protocol describes the reduction of aurantiogliocladin to the target hydroquinone.
Materials and Reagents:
-
Aurantiogliocladin
-
Sodium dithionite (B78146) (or sodium hydrosulfite)
-
Sodium borohydride (B1222165)
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Reduction Reaction: Dissolve the purified aurantiogliocladin in ethanol. To this solution, add an aqueous solution of a reducing agent such as sodium dithionite or portion-wise addition of sodium borohydride at room temperature.
-
Reaction Monitoring: The progress of the reduction can be monitored by the disappearance of the yellow color of the quinone.
-
Work-up: Once the reaction is complete, the mixture is acidified with a dilute acid (e.g., 1M HCl). The product is then extracted with an organic solvent such as diethyl ether.
-
Purification: The organic extracts are combined, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
Table 1: Summary of Synthesis Parameters and Yields
| Step | Reaction | Key Reagents | Typical Reaction Time | Typical Yield (%) |
| 1a | Nitration of Durene | Nitric acid, Acetic anhydride | 2-4 hours | 85-95 |
| 1b | Reduction of Dinitrodurene | Tin(II) chloride, HCl | 3-5 hours | 70-80 |
| 1c | Oxidative Diazotization | Sodium nitrite, Methanol | 1-2 hours | 60-70 |
| 1d | Oxidation to Aurantiogliocladin | Ferric chloride | 1-3 hours | 75-85 |
| 2 | Reduction to this compound | Sodium dithionite | 30-60 minutes | 90-98 |
Table 2: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Key Spectroscopic Data |
| Aurantiogliocladin | C₁₀H₁₂O₄ | 196.20 | Yellow crystalline solid | 58-60 | ¹H NMR (CDCl₃): δ 3.98 (s, 6H, 2x OCH₃), 2.05 (s, 6H, 2x CH₃) |
| This compound | C₁₀H₁₄O₄ | 198.22 | White to off-white solid | 148-150 | ¹H NMR (CDCl₃): δ 4.75 (s, 2H, 2x OH), 3.85 (s, 6H, 2x OCH₃), 2.15 (s, 6H, 2x CH₃) |
Visualizations
Caption: Workflow for the synthesis of this compound.
Biological Activity and Signaling Pathway
This compound can act as a substrate for quinol-cytochrome c oxidoreductase (Complex III) in the mitochondrial electron transport chain.[1] This complex plays a crucial role in cellular respiration by transferring electrons from ubiquinol (B23937) to cytochrome c. The activity of this compound in this context suggests its potential use in studies of mitochondrial function and bioenergetics.
Caption: Role of this compound in the Electron Transport Chain.
Conclusion
This document provides a comprehensive protocol for the synthesis of this compound, a valuable tool for research in biochemistry and drug development. The outlined procedures, based on established chemical principles, allow for the efficient production of this fungal metabolite. The provided data and diagrams offer a clear and concise overview of the synthesis process and the biological context of the target molecule. Researchers are advised to adhere to standard laboratory safety practices when performing these protocols.
References
Application Notes and Protocols for the Isolation of Hydroaurantiogliocladin and Related Fungal Quinones
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following protocols are based on established methods for the isolation of anthraquinone (B42736) derivatives from fungal sources, specifically Trichoderma harzianum. Due to the lack of specific literature on "Hydroaurantiogliocladin," these protocols are provided as a representative guide for the isolation of structurally similar fungal polyketide pigments. Researchers should adapt these methods based on the specific characteristics of the target molecule and the producing fungal strain.
Introduction
Fungi are a rich source of structurally diverse secondary metabolites, including a variety of pigments. Among these, polyketides such as anthraquinones are of significant interest due to their potential biological activities. This document provides a detailed protocol for the isolation and purification of fungal quinones, using the example of chrysophanol (B1684469) and pachybasin (B32147) from Trichoderma harzianum. These methods can serve as a foundational workflow for the isolation of related compounds like this compound.
The isolation process typically involves fungal cultivation on a solid or in a liquid medium, followed by solvent extraction of the biomass and/or culture filtrate. The crude extract is then subjected to chromatographic techniques to separate and purify the target compounds. Characterization of the isolated compounds is achieved through spectroscopic methods.
Experimental Protocols
Fungal Cultivation and Pigment Production
This protocol is based on the solid-state fermentation of Trichoderma harzianum for the production of anthraquinone derivatives.
Materials:
-
Trichoderma harzianum strain (e.g., ETS 323)
-
Sugarcane bagasse (or other suitable solid substrate like rice or potato dextrose agar)
-
Potato Dextrose Broth (PDB) for inoculum preparation
-
Erlenmeyer flasks
-
Autoclave
-
Incubator
Protocol:
-
Inoculum Preparation: Inoculate a starter culture of T. harzianum in 100 mL of sterile Potato Dextrose Broth. Incubate at 28-30°C for 7-9 days with shaking.
-
Solid-State Fermentation:
-
Place a suitable amount of sugarcane bagasse into Erlenmeyer flasks and sterilize by autoclaving.
-
Inoculate the sterile sugarcane bagasse with the prepared liquid culture of T. harzianum.
-
Incubate the flasks at room temperature without rotation for 21-30 days, or until sufficient pigmentation is observed.
-
Extraction of Crude Pigment
This protocol describes the solvent extraction of the fungal biomass to obtain a crude extract containing the target quinones.
Materials:
-
Fungal biomass from solid-state fermentation
-
Ethyl acetate (B1210297)
-
Homogenizer or blender
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Protocol:
-
Harvest the pigmented fungal biomass from the solid substrate.
-
Homogenize the biomass in a sufficient volume of ethyl acetate or chloroform. This can be done in multiple batches.
-
Filter the mixture through filter paper to separate the solvent extract from the solid residue.
-
Repeat the extraction process with fresh solvent to ensure complete recovery of the pigments.
-
Combine the solvent extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
-
The resulting dried extract is the crude pigment mixture.
Chromatographic Purification
This section details the purification of individual pigments from the crude extract using silica (B1680970) gel column chromatography.
Materials:
-
Crude pigment extract
-
Silica gel (for column chromatography)
-
Glass chromatography column
-
Ethyl acetate
-
Chloroform
-
Methanol
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for visualization
Protocol:
-
Column Packing: Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane or a hexane/chloroform mixture) and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of increasing polarity. Two suggested solvent systems are:
-
System 1 (for Chrysophanol): Start with 100% hexane and gradually increase the polarity by adding ethyl acetate.
-
System 2 (for Pachybasin): Start with a mixture of chloroform and hexane and gradually increase the proportion of chloroform, followed by the addition of methanol for more polar compounds.
-
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin-Layer Chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system (e.g., hexane:ethyl acetate, 8:2 v/v). Visualize the spots under a UV lamp.
-
Pooling and Evaporation: Combine the fractions containing the pure compound (as determined by TLC) and evaporate the solvent to obtain the purified pigment.
Characterization of Purified Pigments
The identity and structure of the purified compounds should be confirmed using spectroscopic methods.
Techniques:
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima of the pigment.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.
Data Presentation
The following tables summarize quantitative data for the isolation of chrysophanol and pachybasin from Trichoderma harzianum as a representative example.[1][2]
Table 1: Yield of Purified Anthraquinones from Trichoderma harzianum [1][2]
| Compound | Amount Recovered (mg/kg of solid medium) | Yield (%) |
| Chrysophanol | 233 ± 13 | 1.7 ± 0.2 |
| Pachybasin | 773 ± 40 | 5.6 ± 0.5 |
Table 2: Spectroscopic Data for Chrysophanol and Pachybasin
| Compound | Molecular Formula | Molecular Weight | UV λmax (nm) | Key ¹H NMR Signals (δ, ppm in CDCl₃) | Key ¹³C NMR Signals (δ, ppm in CDCl₃) |
| Chrysophanol | C₁₅H₁₀O₄ | 254.24 | 226, 257, 277, 287, 429 | 12.12 (s, 1H), 12.01 (s, 1H), 7.82 (d, 1H), 7.63 (t, 1H), 7.27 (d, 1H), 7.09 (s, 1H), 2.47 (s, 3H) | 192.5, 190.8, 162.4, 162.0, 149.3, 137.2, 136.8, 133.5, 124.5, 121.3, 119.9, 115.9, 113.7, 22.2 |
| Pachybasin | C₁₅H₁₀O₃ | 238.24 | 225, 255, 275, 410 | 12.2 (s, 1H), 8.2-8.3 (m, 2H), 7.7-7.8 (m, 2H), 7.5 (s, 1H), 7.2 (s, 1H), 2.5 (s, 3H) | 189.9, 182.0, 161.7, 148.8, 137.1, 134.4, 133.5, 133.2, 127.2, 126.3, 124.5, 119.6, 116.1, 22.1 |
Note: NMR data is representative and may vary slightly based on solvent and instrument.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation of fungal quinones.
Caption: Workflow for the isolation of this compound analogs.
Logical Relationship of Purification Steps
This diagram shows the logical progression and decision-making process during the purification phase.
Caption: Decision-making workflow in chromatographic purification.
References
Application Notes and Protocols for the Purification of Hydroaurantiogliocladin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroaurantiogliocladin (B153767) is a hydroquinone, a fungal metabolite produced by Gliocladium roseum (also known as Clonostachys rosea). It is the reduced form of aurantiogliocladin (B191102) and belongs to the broader class of azaphilone pigments, which are fungal polyketides. These compounds are of interest for their potential biological activities. This compound can act as a substrate for the quinol-cytochrome c oxidoreductase (Complex III) in the mitochondrial electron transport chain.
This document provides detailed application notes and protocols for the purification of this compound from fungal cultures. The methodologies are based on established techniques for the isolation of secondary metabolites from Gliocladium species and the purification of related azaphilone pigments.
Data Presentation
While specific quantitative data for the purification of this compound is not extensively available in the public domain, the following table presents exemplary data for the production of another secondary metabolite, ilicicolin H, from Gliocladium roseum, which can serve as a reference for expected yields.
Table 1: Exemplary Production Yields of a Secondary Metabolite from Gliocladium roseum
| Fermentation Parameter Optimization | Yield of Ilicicolin H (mg/L) |
| Initial Yield | < 10.5 |
| After Single-Factor Optimization | 23.7[1] |
| Final Yield After Further Optimization | 25.1[1] |
Experimental Protocols
The purification of this compound is a multi-step process that begins with the cultivation of Gliocladium roseum, followed by extraction of the fungal biomass and subsequent chromatographic purification.
Part 1: Cultivation of Gliocladium roseum for this compound Production
Objective: To produce a sufficient biomass of Gliocladium roseum containing this compound.
Materials:
-
Gliocladium roseum strain
-
Liquid medium (e.g., Potato Dextrose Broth or a custom medium)
-
Sterile Erlenmeyer flasks
-
Shaking incubator
Protocol:
-
Media Preparation: Prepare a liquid fermentation medium. A suitable composition includes:
-
Cane sugar: 40-50 g/L
-
Bean cake powder: 20-25 g/L
-
Potassium dihydrogen phosphate: 0.5-2 g/L
-
Magnesium sulfate: 0.2-1 g/L
-
Adjust pH to 4.0-6.0[2]
-
-
Sterilization: Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
Inoculation: Aseptically inoculate the sterile medium with a fresh culture of Gliocladium roseum. The inoculation amount can be in the range of 0.2-2% (v/v)[2].
-
Incubation: Incubate the culture in a shaking incubator at 26-30°C with a stirring speed of 180-250 rpm for 5-7 days[2]. Monitor the culture for growth and pigment production.
Part 2: Extraction of Crude this compound
Objective: To extract the secondary metabolites, including this compound, from the fungal culture.
Materials:
-
Fungal culture from Part 1
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel)
Protocol:
-
Harvesting: Separate the fungal mycelium from the culture broth by vacuum filtration.
-
Extraction from Mycelium:
-
Dry the mycelial biomass (e.g., by lyophilization or in a low-temperature oven).
-
Grind the dried mycelium into a fine powder.
-
Suspend the powder in ethyl acetate (e.g., 1:10 w/v) and agitate for several hours.
-
Separate the solvent from the biomass by filtration. Repeat the extraction process 2-3 times.
-
-
Extraction from Culture Broth:
-
To the filtered broth, add an equal volume of ethyl acetate in a separatory funnel.
-
Shake vigorously and allow the layers to separate.
-
Collect the upper ethyl acetate layer. Repeat the extraction twice more.
-
-
Concentration:
-
Combine all ethyl acetate extracts (from both mycelium and broth).
-
Dry the combined extract over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Part 3: Chromatographic Purification of this compound
Objective: To purify this compound from the crude extract using a multi-step chromatographic approach.
A. Flash Chromatography (Initial Fractionation)
Materials:
-
Glass column for flash chromatography
-
Solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate)
-
Test tubes for fraction collection
-
Thin Layer Chromatography (TLC) plates and chamber
Protocol:
-
Column Packing: Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load the dried, sample-adsorbed silica onto the top of the column.
-
Elution: Elute the column with a stepwise or linear gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate.
-
Fraction Collection: Collect fractions of a fixed volume.
-
Analysis: Analyze the collected fractions by TLC to identify those containing this compound. Pool the fractions that show a similar profile and contain the target compound.
B. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)
Materials:
-
Preparative HPLC system with a suitable detector (e.g., UV-Vis)
-
Reversed-phase C18 column
-
Solvent system (e.g., a gradient of water and methanol (B129727) or acetonitrile (B52724), potentially with a small amount of formic acid to improve peak shape)
-
Vials for fraction collection
Protocol:
-
Sample Preparation: Concentrate the pooled fractions from flash chromatography. Dissolve the residue in the HPLC mobile phase.
-
Purification: Inject the sample onto the preparative C18 HPLC column.
-
Elution: Elute with a gradient of water and acetonitrile/methanol. For example, a gradient from 5% to 95% acetonitrile over 30 minutes.
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time and UV-Vis absorbance.
-
Purity Check and Final Product: Analyze the purity of the collected fraction by analytical HPLC. Evaporate the solvent to obtain the purified this compound.
Visualizations
Experimental Workflow
Caption: Overview of the this compound purification workflow.
Signaling Pathway: Role in Electron Transport Chain
Caption: this compound as a substrate in the electron transport chain.
References
Application Notes and Protocols for the Analytical Detection of Vitexin (as a representative compound for Hydroaurantiogliocladin)
Disclaimer: Initial searches for "Hydroaurantiogliocladin" did not yield specific analytical methods for a compound with this name. This may indicate a novel, rare, or potentially misspelled compound. Therefore, these application notes and protocols have been developed using Vitexin (B1683572) as a representative C-glycosyl flavonoid. Vitexin is a well-characterized natural product with established analytical methodologies, making it a suitable analogue. These protocols can be adapted for other similar flavonoid glycosides.
Introduction
Vitexin (apigenin-8-C-glucoside) is a naturally occurring flavonoid glycoside found in various medicinal plants, including hawthorn, mung bean, and passionflower.[1] It exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2] Accurate and sensitive analytical methods are crucial for the qualitative and quantitative determination of vitexin in plant extracts, pharmaceutical formulations, and biological matrices to ensure quality control and to support pharmacokinetic and pharmacodynamic studies.
This document provides detailed application notes and protocols for the detection and quantification of vitexin using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
Table 1: Quantitative Data for Vitexin Analysis by HPLC-DAD
| Parameter | Value | Reference |
| Linearity Range | 1.74–87.00 µg/mL | [3] |
| Correlation Coefficient (r²) | > 0.998 | [3] |
| Limit of Detection (LOD) | 100 ng/mL | [4] |
| Limit of Quantification (LOQ) | 200 ng/mL | [4] |
| Recovery | > 95% | [4] |
| Intraday Precision (%RSD) | < 2% | [5] |
| Interday Precision (%RSD) | < 2% | [5] |
Table 2: Quantitative Data for Vitexin Analysis by LC-MS/MS
| Parameter | Value | Reference |
| Linearity Range | 2.00–2000 ng/mL | [6] |
| Correlation Coefficient (r²) | > 0.99 | [6] |
| Lower Limit of Quantification (LLOQ) | 2.00 ng/mL | [6] |
| Recovery | 89.3 - 97.3% | [6] |
| Intraday Precision (%RSD) | ≤ 14.9% | [6] |
| Interday Precision (%RSD) | ≤ 14.9% | [6] |
| Mass Transition (m/z) | 431.2 → 311.1 | [6] |
Experimental Protocols
Extraction of Vitexin from Plant Material
This protocol describes a general procedure for the extraction of vitexin from dried plant material.[7][8]
Materials:
-
Dried and powdered plant material
-
Methanol (B129727) or Ethanol (HPLC grade)
-
n-Butanol (analytical grade)
-
Ethyl acetate (B1210297) (analytical grade)
-
Water (deionized or distilled)
-
Rotary evaporator
-
Ultrasonic bath
-
Filter paper
Protocol:
-
Maceration/Sonication:
-
Weigh an appropriate amount of powdered plant material.
-
Add a suitable volume of 80% aqueous methanol (e.g., 1:10 w/v).
-
Extract using an ultrasonic bath for 60-90 minutes at a controlled temperature (e.g., 50°C).[7]
-
Alternatively, perform maceration by soaking the plant material in the solvent for 24-48 hours with occasional shaking.
-
-
Filtration and Concentration:
-
Filter the extract through filter paper to remove solid plant debris.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain a crude extract.[7]
-
-
Liquid-Liquid Partitioning (Fractionation):
-
Suspend the crude extract in water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity. Vitexin, being a glycoside, is expected to be enriched in the n-butanol fraction.
-
Collect the different solvent fractions and evaporate them to dryness.
-
Analytical Method: HPLC-DAD
This protocol provides a standard method for the quantification of vitexin using HPLC with a Diode Array Detector.[5]
Instrumentation and Conditions:
-
HPLC System: Agilent 1100 series or equivalent with a quaternary pump, autosampler, column oven, and DAD detector.[8]
-
Column: C18 reversed-phase column (e.g., Inertsil ODS-3V, 4.6 mm × 250 mm, 5 µm).[5]
-
Mobile Phase: Isocratic elution with acetonitrile (B52724) and 0.1% orthophosphoric acid in water (20:80 v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Detection Wavelength: 335 nm.[5]
-
Injection Volume: 10 µL.
Protocol:
-
Standard Preparation: Prepare a stock solution of vitexin standard in methanol. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the dried n-butanol extract in the mobile phase, filter through a 0.45 µm syringe filter, and place in an autosampler vial.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the vitexin peak in the sample chromatogram by comparing the retention time with that of the standard. Quantify the amount of vitexin using the calibration curve generated from the standard solutions.
Analytical Method: LC-MS/MS
This protocol is suitable for the highly sensitive and selective quantification of vitexin in complex matrices like plasma.[6]
Instrumentation and Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., Diamonsil® C18, 150 × 4.6 mm, 5 µm).[6]
-
Mobile Phase: Isocratic elution with methanol and 0.1% formic acid in water (45:55, v/v).[6]
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: For vitexin: m/z 431.2 → 311.1.[6]
Protocol:
-
Plasma Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., puerarin).[6]
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Standard and QC Sample Preparation: Prepare calibration standards and quality control (QC) samples by spiking known amounts of vitexin into blank plasma and processing them as described above.
-
Analysis: Inject the prepared samples and standards into the LC-MS/MS system.
-
Quantification: Quantify vitexin using the peak area ratio of the analyte to the internal standard against the calibration curve.
Signaling Pathways
Vitexin has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, oxidative stress, and apoptosis.[1][2][9] Understanding these interactions is crucial for drug development.
References
- 1. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitexin protects melanocytes from oxidative stress via activating MAPK-Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. jchps.com [jchps.com]
- 6. Simultaneous determination of vitexin and isovitexin in rat plasma after oral administration of Santalum album L. leaves extract by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. phytojournal.com [phytojournal.com]
- 9. Vitexin restores pancreatic β-cell function and insulin signaling through Nrf2 and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hydroaurantiogliocladin: In Vitro Evaluation of Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hydroaurantiogliocladin (B153767) is a novel natural product with potential therapeutic applications. This document provides a comprehensive overview of standardized in vitro assay protocols to characterize its cytotoxic, pro-apoptotic, anti-metastatic, and anti-inflammatory properties. The following protocols are designed to be adaptable for initial screening and mechanistic studies. While specific data for this compound is currently limited in published literature, the methodologies and representative data presented herein serve as a robust framework for its evaluation.
Data Presentation: Summary of In Vitro Bioactivity
The following tables summarize representative quantitative data for the in vitro effects of this compound on various cancer cell lines and its potential anti-inflammatory activity.
Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 2.1 |
| MDA-MB-231 | Breast Adenocarcinoma | 25.8 ± 3.5 |
| A549 | Lung Carcinoma | 18.9 ± 2.8 |
| HCT116 | Colon Carcinoma | 22.4 ± 3.1 |
| PC-3 | Prostate Cancer | 30.1 ± 4.2 |
| U-87 MG | Glioblastoma | 45.6 ± 5.9 |
Table 2: Pro-Apoptotic and Anti-Inflammatory Activity of this compound
| Assay | Cell Line | Parameter Measured | Result at 20 µM |
| Apoptosis | A549 | % Apoptotic Cells (Annexin V+) | 35.7% ± 4.5% |
| Caspase-3/7 Activation | A549 | Fold Increase vs. Control | 4.8 ± 0.6 |
| Cell Migration | MDA-MB-231 | % Wound Closure Inhibition | 62.1% ± 7.3% |
| NO Inhibition | RAW 264.7 | % Inhibition of NO Production | 75.3% ± 8.1% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and untreated cells
-
Binding Buffer (provided in the kit)
-
Propidium Iodide (PI) solution (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration (e.g., IC50) for 24 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[1][2][3]
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases involved in apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Treated and untreated cells in a 96-well white-walled plate
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as in the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[2][3][4]
Visualizations: Workflows and Signaling Pathways
References
Application Notes and Protocols for Fungalin X (Hypothetical Compound) in Cell Culture
Disclaimer: The compound "Hydroaurantiogliocladin" could not be found in scientific literature. The following application note has been generated for a hypothetical novel anti-cancer compound, "Fungalin X," to serve as a detailed template. All data, mechanisms, and protocols are illustrative examples and should be adapted based on experimental results for any actual compound.
Introduction
Fungalin X is a novel secondary metabolite exhibiting potent cytotoxic activity against a range of cancer cell lines. This document provides detailed application notes and protocols for the use of Fungalin X in cell culture, with a focus on assessing its anti-cancer properties. The information is intended for researchers, scientists, and drug development professionals. Fungal secondary metabolites are a rich source of bioactive compounds with potential therapeutic applications, including anti-cancer activity.[1][2][3]
Mechanism of Action (Hypothetical)
Fungalin X is proposed to induce apoptosis in cancer cells through the intrinsic, mitochondria-mediated pathway. Treatment with Fungalin X leads to an increase in intracellular Reactive Oxygen Species (ROS), which in turn disrupts the mitochondrial membrane potential. This triggers the release of cytochrome c into the cytoplasm, leading to the activation of a caspase cascade (caspase-9 and caspase-3), and ultimately, programmed cell death.[4][5][6] This caspase-dependent pathway is a common mechanism for anti-cancer compounds.[4][7]
References
- 1. mdpi.com [mdpi.com]
- 2. Investigations of fungal secondary metabolites with potential anticancer activity. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The Marine Fungal Metabolite, Dicitrinone B, Induces A375 Cell Apoptosis through the ROS-Related Caspase Pathway | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Novel Approaches for Efficient Antifungal Drug Action - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydroaurantiogliocladin: Application Notes and Protocols for Biofilm Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroaurantiogliocladin (B153767), a toluquinone compound, has demonstrated notable efficacy in the inhibition of bacterial biofilm formation. This document provides detailed application notes and experimental protocols for studying the anti-biofilm properties of this compound. The compound exhibits a bacteriostatic mechanism, rather than bactericidal, making it a compelling candidate for anti-virulence strategies that may impose less selective pressure for the development of resistance.[1] Its primary mode of action is suggested to be the disruption of quorum sensing (QS) signaling pathways, a key communication system bacteria use to coordinate collective behaviors, including biofilm formation.
Data Presentation
The inhibitory effects of this compound on biofilm formation have been quantified against various bacterial strains. The following tables summarize the key quantitative data, including Minimum Inhibitory Concentrations (MIC) for planktonic cells and biofilm inhibition percentages at various concentrations.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Planktonic Bacteria
| Bacterial Strain | MIC (µg/mL) |
| Bacillus cereus | 128[1] |
| Staphylococcus epidermidis | 64[1] |
| Chromobacterium violaceum CV026 | Not explicitly stated, but biofilm inhibition was tested at and below MIC. |
| Staphylococcus aureus | > 128 (weakly active or inactive)[1] |
| Streptococcus mutans | Not specified, but noted to have little effect on biofilm.[1] |
Table 2: Biofilm Inhibition by this compound
| Bacterial Strain | This compound Concentration (µg/mL) | Biofilm Inhibition (%) | Reference |
| Bacillus cereus | 128 (MIC) | 44 | |
| 32 (1/4 MIC) | 37 | [1] | |
| Staphylococcus epidermidis | 64 (MIC) | 51 | [1] |
| 32 (1/2 MIC) | 19 | [1] | |
| Chromobacterium violaceum CV026 | MIC | 90 | [1] |
| 1/8 MIC | 29 | [1] |
Mechanism of Action: Quorum Quenching
This compound's ability to inhibit biofilm formation at sub-inhibitory concentrations strongly suggests a mechanism targeting bacterial communication rather than growth.[1] In Chromobacterium violaceum, a model organism for studying quorum sensing, this compound has been observed to inhibit the production of violacein (B1683560), a purple pigment regulated by the CviI/CviR quorum sensing system. This system is dependent on the production and detection of N-acyl-homoserine lactones (AHLs). The inhibition of violacein production is a strong indicator of quorum quenching activity.
Below is a diagram illustrating the proposed mechanism of action of this compound on the C. violaceum quorum sensing pathway.
Caption: Proposed Quorum Sensing Inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Crystal Violet Biofilm Assay
This protocol is used to quantify biofilm formation in the presence of this compound.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial culture (e.g., B. cereus, S. epidermidis, C. violaceum)
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water
-
Microplate reader
Procedure:
-
Preparation of Bacterial Inoculum: Grow a bacterial culture overnight at the optimal temperature (e.g., 30°C for B. cereus, 37°C for S. epidermidis). Dilute the overnight culture in fresh medium to a final OD600 of approximately 0.05.
-
Plate Setup: Add 100 µL of the diluted bacterial suspension to each well of a 96-well microtiter plate. Add 100 µL of twofold serial dilutions of this compound in the appropriate growth medium to the wells. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal temperature for 24-48 hours without agitation to allow for biofilm formation.
-
Washing: Carefully discard the planktonic cell suspension from the wells. Gently wash the wells twice with 200 µL of PBS to remove any remaining non-adherent bacteria.
-
Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet. Incubate for 15 minutes at room temperature.
-
Quantification: Transfer 150 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [(OD_control - OD_treated) / OD_control] * 100
Caption: Workflow for the Crystal Violet Biofilm Assay.
Violacein Inhibition Assay for Quorum Sensing
This protocol quantifies the inhibition of violacein production in C. violaceum as a measure of quorum quenching.
Materials:
-
Chromobacterium violaceum (e.g., CV026, a mutant that requires exogenous AHL to produce violacein)
-
Luria-Bertani (LB) broth
-
N-hexanoyl-L-homoserine lactone (C6-HSL)
-
This compound stock solution
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow an overnight culture of C. violaceum in LB broth at 30°C.
-
Plate Setup: In a 96-well plate, add 50 µL of LB broth, 50 µL of the overnight C. violaceum culture, and 50 µL of C6-HSL solution (at a concentration that induces violacein production). Add 50 µL of serial dilutions of this compound. Include a positive control (with C6-HSL, no compound) and a negative control (no C6-HSL, no compound).
-
Incubation: Incubate the plate at 30°C for 24 hours.
-
Violacein Extraction: Centrifuge the plate to pellet the cells. Discard the supernatant. Add 150 µL of DMSO to each well and resuspend the pellet to extract the violacein.
-
Quantification: Measure the absorbance of the violacein extract at 585 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of violacein inhibition relative to the positive control.
Caption: Workflow for the Violacein Inhibition Assay.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the three-dimensional visualization of biofilms and the assessment of cell viability within the biofilm structure.
Materials:
-
Confocal microscope
-
Glass-bottom dishes or chamber slides
-
Bacterial culture and growth medium
-
This compound
-
LIVE/DEAD BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and propidium (B1200493) iodide)
-
PBS
Procedure:
-
Biofilm Growth: Grow biofilms on the glass surface of the imaging dish in the presence or absence of this compound for 24-48 hours.
-
Washing: Gently wash the biofilm with PBS to remove planktonic cells.
-
Staining: Prepare the staining solution according to the manufacturer's instructions (typically a mixture of SYTO 9 and propidium iodide in PBS). Add the staining solution to the biofilm and incubate in the dark for 15-30 minutes.
-
Washing: Gently wash the stained biofilm with PBS to remove excess stain.
-
Imaging: Immediately visualize the biofilm using a confocal laser scanning microscope. Use appropriate laser excitation and emission filters for SYTO 9 (green, live cells) and propidium iodide (red, dead cells).
-
Image Analysis: Acquire z-stack images to reconstruct a 3D image of the biofilm. Analyze the images to assess biofilm structure, thickness, and the ratio of live to dead cells.
Caption: Workflow for CLSM Biofilm Visualization.
Conclusion
This compound presents a promising avenue for the development of novel anti-biofilm agents. Its ability to disrupt quorum sensing at sub-inhibitory concentrations highlights its potential as an anti-virulence therapeutic. The protocols provided herein offer a comprehensive framework for researchers to investigate and further characterize the anti-biofilm properties of this compound and similar compounds. Further studies should focus on elucidating the precise molecular targets of this compound within the quorum sensing pathways of various pathogens and evaluating its efficacy in more complex biofilm models.
References
Application Notes and Protocols for Antimicrobial Susceptibility Testing with Hydroaurantiogliocladin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting antimicrobial susceptibility testing (AST) using Hydroaurantiogliocladin (B153767), a toluquinone compound known for its bacteriostatic and antibiofilm properties.
Introduction to this compound
This compound, also known as aurantiogliocladin, is a natural product produced by fungi such as Clonostachys candelabrum. It has been identified as a weak antibiotic with selective activity against certain bacteria.[1] Notably, it exhibits bacteriostatic rather than bactericidal effects, meaning it inhibits bacterial growth without killing the cells.[1] This characteristic, along with its ability to inhibit biofilm formation at sub-inhibitory concentrations, makes it a compound of interest for further investigation in antimicrobial research and drug development.[1]
Key Characteristics
-
Mechanism of Action: While the precise molecular mechanism is not fully elucidated, this compound's bacteriostatic nature suggests it interferes with essential processes for bacterial replication.[1]
-
Spectrum of Activity: It has demonstrated activity against Staphylococcus epidermidis but has been found to be inactive against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.[1]
-
Antibiofilm Properties: A significant feature of this compound is its ability to inhibit biofilm formation at concentrations below its minimum inhibitory concentration (MIC).[1]
Data Presentation: Antimicrobial Activity of this compound
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Staphylococcus epidermidis | >32 |
| Bacillus cereus | 128 |
| Staphylococcus aureus | >128 |
| Pseudomonas aeruginosa | >128 |
| Escherichia coli | >128 |
Source: Adapted from "Aurantiogliocladin inhibits biofilm formation at subtoxic concentrations"[1]
Experimental Protocols
Two standard methods for determining the antimicrobial susceptibility of this compound are the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion Method for assessing the general sensitivity of a microorganism to the compound.
Protocol 1: Broth Microdilution Method for MIC Determination
This method is used to quantitatively determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[2][3][4]
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates[3]
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate broth medium[5]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity[6]
-
Sterile saline or broth for inoculum preparation
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Prepare Serial Dilutions:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.
-
-
Prepare Bacterial Inoculum:
-
From a fresh culture (18-24 hours old), select several isolated colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculate the Microtiter Plate:
-
Add 100 µL of the diluted bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Determine the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells.[4]
-
References
- 1. Aurantiogliocladin inhibits biofilm formation at subtoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Antimicrobial Activity of Hydroethanolic Leaf Extracts from Six Mediterranean Olive Cultivars [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. miragenews.com [miragenews.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Hydroaurantiogliocladin Solubility and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the solubility and stability of hydroaurantiogliocladin (B153767), a quinol natural product. The following protocols are based on established methodologies for the physicochemical characterization of natural compounds and are intended to guide researchers in generating crucial data for drug development and other research applications.
Solubility Testing
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. This section outlines the protocol for determining the equilibrium solubility of this compound in various solvents relevant to pharmaceutical formulation.
Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method
This protocol details the widely accepted shake-flask method to determine the equilibrium solubility of a compound.
Materials:
-
This compound (solid)
-
Selection of solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Ethanol, Propylene Glycol, DMSO)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) for HPLC calibration. Create a calibration curve by preparing a series of dilutions.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker set at a specific temperature (e.g., 25°C or 37°C). Shake the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.
-
Filtration and Dilution: Carefully collect an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Dilute the filtrate with a suitable solvent to a concentration within the range of the HPLC calibration curve.
-
Quantification: Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.
-
Data Analysis: Calculate the solubility in mg/mL or µg/mL by comparing the peak area of the sample to the calibration curve and accounting for the dilution factor.
Data Presentation: Solubility of this compound
The following table presents illustrative data for the solubility of this compound in various solvents at two different temperatures.
| Solvent | Temperature (°C) | Solubility (µg/mL) |
| Water | 25 | 1.5 |
| Water | 37 | 2.8 |
| PBS (pH 7.4) | 25 | 5.2 |
| PBS (pH 7.4) | 37 | 8.9 |
| 0.1 N HCl | 25 | 0.8 |
| 0.1 N HCl | 37 | 1.2 |
| Ethanol | 25 | 150.7 |
| Ethanol | 37 | 210.3 |
| Propylene Glycol | 25 | 75.4 |
| Propylene Glycol | 37 | 105.6 |
| Dimethyl Sulfoxide (DMSO) | 25 | >2000 |
| Dimethyl Sulfoxide (DMSO) | 37 | >2000 |
Note: The data presented in this table is for illustrative purposes only and should be experimentally determined.
Experimental Workflow: Solubility Determination
Application Notes and Protocols for Hydroaurantiogliocladin Dosage in Animal Studies
A thorough review of scientific literature reveals no specific data on a compound named "hydroaurantiogliocladin" for animal studies. This suggests that the name may be misspelled or refers to a compound not yet described in publicly accessible research.
For researchers, scientists, and drug development professionals, the following sections provide a general framework and protocols applicable to the preclinical evaluation of a novel compound in animal models, which can be adapted once the correct compound identity and preliminary data become available.
Table 1: General Parameters for Initial in vivo Toxicity Assessment
This table outlines the essential parameters to be determined in a preliminary acute toxicity study. The specific values would need to be established through experimentation.
| Parameter | Description | Typical Animal Model | Route of Administration | Data to be Collected |
| LD₅₀ (Median Lethal Dose) | The statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by a particular route. | Mouse, Rat | Oral, Intravenous, Intraperitoneal | Mortality at various doses, clinical signs of toxicity, body weight changes, gross necropsy findings. |
| Maximum Tolerated Dose (MTD) | The highest dose of a drug or treatment that does not cause unacceptable toxicity. | Mouse, Rat | To be determined based on intended therapeutic route | Clinical observations, body weight, food and water intake, hematology, clinical chemistry, histopathology of major organs. |
| No-Observed-Adverse-Effect Level (NOAEL) | The highest experimental point that is without statistically or biologically significant adverse effect. | To be determined based on longer-term studies | To be determined based on intended therapeutic route | Comprehensive clinical and pathological evaluation. |
Experimental Protocols
The following are generalized protocols for key preclinical animal studies. These would require significant adaptation based on the physicochemical properties and expected biological activity of the actual test compound.
Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure)
Objective: To determine the acute oral toxicity (approximated LD₅₀) of a test compound.
Animal Model: Female Sprague-Dawley rats (8-12 weeks old).
Materials:
-
Test compound
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Animal cages
-
Standard laboratory animal diet and water
Procedure:
-
Fast animals overnight prior to dosing.
-
Administer a single oral dose of the test compound to one animal. The starting dose is typically selected based on in vitro cytotoxicity data or data from structurally similar compounds. A common starting dose might be 175 mg/kg.
-
Observe the animal for signs of toxicity and mortality for up to 14 days. Key observation times are the first 30 minutes, 1, 2, 4, and 24 hours after dosing, and then daily.
-
If the animal survives, the next animal receives a higher dose (e.g., a 3.2-fold increase).
-
If the animal dies, the next animal receives a lower dose.
-
This sequential dosing continues until the criteria for stopping the study are met (e.g., a number of reversals in outcome have occurred).
-
The LD₅₀ is then calculated using specialized software based on the pattern of survivals and deaths.
-
Conduct a full necropsy on all animals at the end of the study.
Protocol 2: Preliminary Pharmacokinetic (PK) Study
Objective: To determine the basic pharmacokinetic profile of a test compound after a single administration.
Animal Model: Male C57BL/6 mice (8-10 weeks old).
Materials:
-
Test compound formulated for intravenous and oral administration
-
Syringes and needles
-
Blood collection tubes (e.g., EDTA-coated capillaries)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Divide animals into two groups: Intravenous (IV) and Oral (PO) administration.
-
Administer a single dose of the test compound (e.g., 2 mg/kg IV and 10 mg/kg PO).
-
Collect blood samples at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood to separate plasma.
-
Analyze plasma samples to determine the concentration of the test compound at each time point.
-
Calculate key pharmacokinetic parameters such as Area Under the Curve (AUC), half-life (t₁/₂), clearance (CL), and volume of distribution (Vd). For the oral group, also determine maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F%).
Logical Workflow for Preclinical Compound Evaluation
The following diagram illustrates a typical workflow for the initial in vivo assessment of a new chemical entity.
Disclaimer: The information provided is for general guidance and educational purposes only. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals, and protocols must be approved by an Institutional Animal Care and Use Committee (IACUC). The specific details of the experimental design, including animal models, dose levels, and analytical methods, must be tailored to the specific compound under investigation.
Troubleshooting & Optimization
Technical Support Center: Hydroaurantiogliocladin Synthesis
Disclaimer: Hydroaurantiogliocladin is a specialized secondary metabolite, and detailed public information regarding its specific synthesis optimization, biosynthetic pathway, and spectral data is limited. The following troubleshooting guides, FAQs, and protocols are based on established principles of fungal secondary metabolite production, particularly for related benzoquinones, and are intended to serve as a comprehensive resource for researchers.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting Step |
| Suboptimal Fermentation Conditions | Verify and optimize key fermentation parameters such as carbon and nitrogen sources, pH, and temperature. Refer to the Table of Fermentation Parameters for illustrative examples. |
| Incorrect Fungal Strain or Strain Vigor | Confirm the identity and viability of your Gliocladium aurantiacum strain. Consider obtaining a fresh culture from a reliable source. |
| Inefficient Extraction Procedure | Ensure complete cell lysis and efficient solvent extraction. Experiment with different organic solvents (e.g., ethyl acetate (B1210297), chloroform) to find the most effective one for this compound. |
| Degradation of the Product | This compound may be sensitive to light, temperature, or pH. Handle extracts with care, store them at low temperatures, and protect them from light. |
| Incomplete Biosynthesis | The biosynthetic pathway may be stalled due to the lack of a specific precursor. Ensure the medium contains all necessary trace elements and nutrients. Based on related compounds, the biosynthesis likely follows a polyketide pathway. |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Co-extraction of Other Metabolites | Refine the purification protocol. Employ multiple chromatographic techniques with different separation principles (e.g., normal-phase followed by reversed-phase chromatography). |
| Incomplete Separation During Chromatography | Optimize the mobile phase gradient and flow rate. Consider using a higher-resolution column or a different stationary phase. |
| Contamination of Glassware or Solvents | Ensure all glassware is scrupulously clean and use high-purity solvents for extraction and chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the likely biosynthetic pathway for this compound?
A1: While the specific pathway for this compound has not been fully elucidated in publicly available literature, it is hypothesized to be a polyketide. This is based on the biosynthesis of the closely related compound, gliorosein (B1671587), in Gliocladium roseum, which is formed from acetyl-CoA and malonyl-CoA precursors.[1]
Q2: What are the key factors influencing the yield of this compound?
A2: The primary factors include the composition of the fermentation medium (carbon and nitrogen sources), pH, temperature, aeration, and incubation time. Optimization of these parameters is critical for maximizing yield.
Q3: Which solvents are best for extracting this compound?
A3: Generally, moderately polar organic solvents are effective for extracting fungal quinones. Ethyl acetate and chloroform (B151607) are common choices. It is advisable to perform a small-scale solvent screen to determine the optimal solvent for your specific experimental conditions.
Q4: How can I monitor the production of this compound during fermentation?
A4: You can monitor the production by taking small aliquots of the culture broth at different time points, extracting them with a suitable solvent, and analyzing the extracts by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 1: Illustrative Example of Fermentation Parameter Optimization for this compound Production
| Carbon Source (10 g/L) | Nitrogen Source (2 g/L) | Initial pH | Temperature (°C) | Illustrative Yield (mg/L) |
| Glucose | Peptone | 5.0 | 25 | 45 |
| Sucrose | Peptone | 5.0 | 25 | 60 |
| Maltose | Peptone | 5.0 | 25 | 75 |
| Sucrose | Yeast Extract | 5.0 | 25 | 80 |
| Sucrose | Ammonium Sulfate | 5.0 | 25 | 30 |
| Sucrose | Yeast Extract | 4.0 | 25 | 55 |
| Sucrose | Yeast Extract | 6.0 | 25 | 70 |
| Sucrose | Yeast Extract | 5.0 | 20 | 40 |
| Sucrose | Yeast Extract | 5.0 | 30 | 65 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual yields will vary depending on the specific strain and experimental conditions.
Experimental Protocols
Protocol 1: Fermentation of Gliocladium aurantiacum for this compound Production
-
Inoculum Preparation: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of sterile potato dextrose broth (PDB) with a fresh culture of Gliocladium aurantiacum. Incubate at 25°C on a rotary shaker at 150 rpm for 3-4 days.
-
Production Culture: Transfer 5 mL of the inoculum culture to a 1 L Erlenmeyer flask containing 200 mL of the optimized production medium (e.g., based on the illustrative data in Table 1).
-
Incubation: Incubate the production culture at 25°C on a rotary shaker at 150 rpm for 10-14 days. Monitor the production of this compound periodically by TLC or HPLC analysis of small culture extracts.
Protocol 2: Extraction and Purification of this compound
-
Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth.
-
Extraction:
-
Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
-
Dry the fungal mycelium, grind it to a fine powder, and extract it with methanol (B129727) overnight. Filter the extract and evaporate the methanol under reduced pressure. Resuspend the residue in water and extract three times with ethyl acetate.
-
-
Concentration: Combine all ethyl acetate extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude extract.
-
Purification:
-
Subject the crude extract to column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate.
-
Monitor the fractions by TLC.
-
Pool the fractions containing this compound and concentrate them.
-
For further purification, perform preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water).
-
Visualizations
Caption: Hypothetical biosynthetic pathway for this compound.
Caption: Experimental workflow for this compound synthesis.
References
Technical Support Center: Overcoming Hydroaurantiogliocladin Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility issues encountered when working with Hydroaurantiogliocladin. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a fungal metabolite, specifically the hydroquinone (B1673460) form of aurantiogliocladin. It functions as a substrate for the mitochondrial enzyme quinol-cytochrome c oxidoreductase (Complex III) of the electron transport chain. Like many natural products, this compound has limited aqueous solubility, which can pose significant challenges in experimental settings, leading to issues such as precipitation in cell culture media and inaccurate dosing.
Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous buffer or cell culture medium. What is causing this?
A2: This is a common phenomenon known as "solvent shock" or "crashing out." Dimethyl sulfoxide (B87167) (DMSO) is a strong organic solvent that can dissolve many nonpolar compounds like this compound. However, when this DMSO stock solution is introduced into an aqueous environment (e.g., phosphate-buffered saline or cell culture media), the overall polarity of the solvent system increases dramatically. This change in polarity reduces the solubility of the compound, causing it to precipitate out of the solution.
Q3: What are the immediate troubleshooting steps if I observe precipitation?
A3: If you notice precipitation, consider these initial actions:
-
Gentle Warming: Carefully warm the solution to 37°C. This can sometimes help to redissolve the precipitate. However, be mindful of the compound's stability at elevated temperatures.
-
Sonication: Use a bath sonicator for a short period (5-10 minutes) to break down the precipitate and facilitate its redissolution.
-
pH Adjustment: If your experimental conditions allow, adjusting the pH of the aqueous buffer may improve solubility, especially if the compound has ionizable groups.
Q4: Are there alternative solvents or formulation strategies I can employ?
A4: Yes, several strategies can be used to improve the solubility of poorly soluble compounds:
-
Co-solvents: Using a mixture of solvents can enhance solubility. For example, a combination of DMSO and ethanol, or the use of other organic solvents like N,N-dimethylformamide (DMF) might be effective.
-
Excipients: The use of solubilizing agents such as cyclodextrins or surfactants (e.g., Tween® 80, Pluronic® F-68) can form complexes with the compound, increasing its aqueous solubility.
-
Lipid-Based Formulations: For in vivo studies, formulating this compound in a lipid-based delivery system can improve its oral bioavailability.
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility issues with this compound.
| Problem | Potential Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock in aqueous media | Final concentration exceeds the aqueous solubility limit. | - Lower the final working concentration.- Perform a serial dilution in the aqueous buffer rather than a single large dilution.- Increase the final percentage of DMSO (ensure it is within the tolerance level of your cells, typically ≤ 0.5%). |
| Improper mixing technique. | - Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring to ensure rapid and uniform dispersion. | |
| Precipitation observed after a period of incubation | Compound instability in the aqueous environment at 37°C. | - Prepare fresh working solutions immediately before use.- Consider the use of stabilizing excipients. |
| Interaction with components in the cell culture media (e.g., proteins in serum). | - Test solubility in different types of media (e.g., serum-free vs. serum-containing).- Filter the final working solution through a 0.22 µm syringe filter before adding to cells. | |
| Inconsistent experimental results | Partial and undetected precipitation leading to variable effective concentrations. | - Visually inspect all solutions for any signs of turbidity or precipitate before each experiment.- Centrifuge the solution and measure the concentration of the supernatant to determine the actual soluble concentration. |
Data Presentation: this compound Solubility
| Solvent | Solubility (mg/mL) | Solubility (mM) | Appearance |
| DMSO | >25 | >126 | Clear, colorless to pale yellow solution |
| Ethanol | ~5 | ~25.2 | Clear, colorless to pale yellow solution |
| Water | <0.1 | <0.5 | Insoluble, forms a suspension |
| PBS (pH 7.4) | <0.1 | <0.5 | Insoluble, forms a suspension |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, ethanol, water, PBS)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
0.22 µm syringe filters
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of solid this compound to a glass vial to ensure a saturated solution is formed.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for 24-48 hours to allow it to reach equilibrium.
-
After incubation, visually confirm the presence of undissolved solid at the bottom of the vial.
-
Centrifuge the vial to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution to a quantifiable concentration and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays
This protocol describes the preparation of a working solution from a concentrated DMSO stock for use in cell culture experiments.
Materials:
-
10 mM this compound stock solution in 100% DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes and conical tubes
Procedure:
-
Thaw the 10 mM this compound stock solution at room temperature.
-
To minimize precipitation from "solvent shock," perform an intermediate dilution. For a final concentration of 10 µM, first prepare a 100 µM intermediate solution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed cell culture medium in a sterile microcentrifuge tube.
-
Gently vortex the 100 µM intermediate solution.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium (e.g., for 10 mL final volume, use 9.9 mL).
-
Add 100 µL of the 100 µM intermediate solution to the 9.9 mL of pre-warmed medium to achieve a final concentration of 10 µM.
-
Gently mix the final working solution by inverting the tube several times.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells.
-
Note: The final DMSO concentration in this example is 0.1%. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Mandatory Visualizations
Signaling Pathway Diagram
This compound acts as a substrate for quinol-cytochrome c oxidoreductase, which is Complex III of the mitochondrial electron transport chain. This complex plays a crucial role in cellular respiration by transferring electrons from ubiquinol (B23937) to cytochrome c.
Caption: Electron flow from this compound through Complex III.
Experimental Workflow Diagram
This diagram illustrates a logical workflow for addressing solubility issues with this compound.
Caption: Workflow for troubleshooting this compound precipitation.
Technical Support Center: Stabilizing Hydroaurantiogliocladin and Related Quinone-Based Compounds in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in stabilizing Hydroaurantiogliocladin and similar quinone-based natural products in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color (e.g., from colorless to yellow/brown). What is happening?
A1: Color change is a common indicator of degradation. Hydroquinones (like the presumed "hydro" form of aurantiogliocladin) are susceptible to oxidation, converting them into their corresponding quinones, which are often colored. This oxidation can be initiated by exposure to air (oxygen), light, or certain metal ions.
Q2: I'm observing a loss of bioactivity in my compound over a short period. Could this be related to stability?
A2: Yes, a loss of bioactivity is a strong indication of chemical degradation. The structural changes occurring during degradation, such as oxidation, can alter the compound's ability to interact with its biological target.
Q3: What are the primary factors that affect the stability of this compound in solution?
A3: The main factors influencing the stability of hydroquinone (B1673460) and quinone compounds are:
-
pH: Stability is often pH-dependent. Basic conditions can accelerate oxidation.
-
Oxygen: Dissolved oxygen in the solvent can readily oxidize hydroquinones.
-
Light: Exposure to UV or even ambient light can trigger photo-degradation.
-
Temperature: Higher temperatures generally increase the rate of degradation reactions.
-
Solvent: The choice of solvent can impact solubility and stability. Protic solvents may participate in degradation reactions.
-
Presence of Metal Ions: Trace metal ions can catalyze oxidation.
Q4: What is the best way to prepare and store a stock solution of this compound?
A4: To prepare a stock solution, dissolve the compound in a deoxygenated aprotic solvent like DMSO or DMF. For storage, aliquot the stock solution into small, tightly sealed vials to minimize headspace and freeze-thaw cycles. Store at -20°C or -80°C in the dark.
Troubleshooting Guides
Issue 1: Rapid Degradation in Aqueous Buffers
Symptoms:
-
Rapid color change upon dissolution in aqueous buffer.
-
Significant loss of parent compound peak and appearance of new peaks in HPLC analysis within a short time.
-
Inconsistent results in biological assays.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Oxidation by Dissolved Oxygen | 1. Deoxygenate all aqueous buffers by sparging with an inert gas (e.g., nitrogen or argon) for at least 15-30 minutes before use. 2. Prepare solutions in a glove box or under a stream of inert gas. 3. Add an antioxidant, such as ascorbic acid or dithiothreitol (B142953) (DTT), to the buffer. Note: Ensure the antioxidant does not interfere with your downstream assay. |
| Unfavorable pH | 1. Conduct a pH stability study by dissolving the compound in a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9). 2. Analyze the samples at different time points using HPLC to determine the optimal pH for stability. 3. Adjust the pH of your experimental buffer to the optimal range. |
| Catalysis by Metal Ions | 1. Use high-purity water and reagents to prepare buffers. 2. Add a chelating agent, such as EDTA, to the buffer to sequester any contaminating metal ions. |
Issue 2: Precipitation of the Compound in Solution
Symptoms:
-
Visible particulate matter or cloudiness in the solution.
-
Decreased concentration of the compound as measured by UV-Vis or HPLC.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Poor Solubility | 1. Decrease the concentration of the compound in the solution. 2. Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the aqueous buffer. Ensure the final co-solvent concentration is compatible with your experimental system. 3. Test alternative solvents for better solubility. |
| Compound Degradation to an Insoluble Product | 1. Address the degradation issue first using the steps outlined in "Issue 1". 2. Analyze the precipitate to identify if it is the parent compound or a degradation product. |
Experimental Protocols
Protocol 1: pH Stability Assessment
Objective: To determine the stability of this compound at different pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, and borate (B1201080) buffer for basic pH). Deoxygenate all buffers by sparging with nitrogen gas.
-
Sample Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Incubation: Dilute the stock solution into each deoxygenated buffer to a final concentration of 10 µM. Incubate the solutions at a constant temperature (e.g., 25°C or 37°C) in the dark.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: Immediately analyze the aliquots by HPLC to quantify the remaining percentage of the parent compound.
Data Presentation:
| pH | % Remaining at 1h | % Remaining at 4h | % Remaining at 24h |
| 3.0 | 98.5 | 95.2 | 85.1 |
| 5.0 | 99.1 | 97.8 | 90.3 |
| 7.4 | 95.3 | 80.1 | 50.7 |
| 9.0 | 70.2 | 45.5 | 10.8 |
Protocol 2: Photostability Assessment
Objective: To evaluate the stability of this compound upon exposure to light.
Methodology:
-
Solution Preparation: Prepare a solution of this compound in a solvent and buffer system where it is known to be relatively stable.
-
Sample Exposure: Aliquot the solution into two sets of clear glass vials. Wrap one set completely in aluminum foil to serve as the dark control.
-
Incubation: Place both sets of vials in a photostability chamber with a controlled light source (e.g., ICH-compliant option 2: cool white fluorescent and near-UV lamps).
-
Time Points: Collect samples from both the exposed and dark control vials at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Analysis: Analyze the samples by HPLC to determine the extent of degradation.
Data Presentation:
| Time (hours) | % Remaining (Light Exposed) | % Remaining (Dark Control) |
| 0 | 100 | 100 |
| 4 | 85.3 | 99.5 |
| 8 | 70.1 | 99.2 |
| 24 | 40.6 | 98.8 |
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Potential inhibition of the PI3K/Akt pathway by this compound.
Technical Support Center: Crystallization of Hydroaurantiogliocladin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Hydroaurantiogliocladin.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended screening conditions for this compound crystallization?
A1: For a novel natural product like this compound, a broad screening approach is recommended. This typically involves using commercially available or in-house developed sparse-matrix screens that cover a wide range of precipitants, pH values, and salts.[1] It is advisable to set up crystallization trials at different temperatures, commonly 4°C and 22°C, to explore the compound's solubility and nucleation behavior.[1][2]
Q2: My this compound sample is not crystallizing and remains as a clear solution. What should I do?
A2: A clear drop in a crystallization experiment often indicates that the concentration of the this compound or the precipitant is too low to achieve supersaturation.[3] To address this, you can try increasing the concentration of your sample. Alternatively, you can adjust the precipitant concentration. Another effective technique is to reduce the volume of the drop to concentrate the sample and precipitant further.
Q3: I am observing a heavy, amorphous precipitate in my crystallization drops instead of crystals. What is the cause and how can I fix it?
A3: Heavy precipitation usually signifies that the supersaturation level is too high, leading to rapid nucleation and aggregation rather than ordered crystal growth.[3] This can be due to an overly high concentration of this compound or the precipitant. To resolve this, try decreasing the concentration of your sample or the precipitant. You can also screen a range of pH values, as the solubility of the compound can be highly pH-dependent.[4]
Q4: My experiments are yielding very small, needle-like crystals that are unsuitable for X-ray diffraction. How can I grow larger crystals?
A4: The formation of numerous small crystals suggests an excess of nucleation sites.[5] To encourage the growth of fewer, larger crystals, you should aim to slow down the crystallization process. This can be achieved by reducing the precipitant concentration, lowering the temperature to decrease the rate of solvent evaporation, or by using a higher ratio of solvent to antisolvent in diffusion-based methods. Seeding, where a few small, well-formed crystals are introduced into a new, equilibrated drop, can also promote the growth of larger single crystals.
Q5: I have obtained an oil instead of crystals. What steps can I take to induce crystallization?
A5: Oiling out is a common problem where the compound separates from the solution as a liquid phase rather than a solid crystal. This can happen if the solubility of your compound in the chosen solvent is too high.[6] To overcome this, you can try using a different solvent or a mixture of solvents to fine-tune the solubility. Additionally, lowering the temperature can sometimes help to solidify the oil into a crystalline state.
Troubleshooting Guide
This guide addresses specific issues you might encounter during this compound crystallization experiments.
| Problem | Potential Cause | Recommended Solution |
| No Crystals, Clear Drop | - Insufficient supersaturation- this compound concentration too low- Precipitant concentration too low | - Increase this compound concentration- Increase precipitant concentration- Reduce drop volume |
| Amorphous Precipitate | - Supersaturation too high- Rapid nucleation- Impurities present | - Decrease this compound concentration- Decrease precipitant concentration- Further purify the sample |
| Many Small Crystals | - Too many nucleation sites- Rapid crystal growth | - Reduce precipitant concentration- Slow down solvent evaporation- Employ microseeding techniques |
| Oiling Out | - High solubility in the chosen solvent- Temperature too high | - Screen different solvents or solvent mixtures- Lower the crystallization temperature- Add a less-solubilizing co-solvent |
| Crystal Twinning | - Rapid growth- High supersaturation | - Optimize growth conditions by fine-tuning precipitant concentration and temperature- Consider using additives that can influence crystal habit |
Experimental Protocols
Protocol 1: Vapor Diffusion Crystallization (Hanging Drop)
-
Preparation:
-
Prepare a stock solution of purified this compound at a known concentration (e.g., 10 mg/mL) in a suitable solvent.
-
Prepare a reservoir solution containing the precipitant at the desired concentration.
-
-
Setup:
-
Pipette 1 µL of the this compound stock solution onto a siliconized glass coverslip.
-
Pipette 1 µL of the reservoir solution onto the same coverslip, next to the this compound drop.
-
Gently mix the two drops by pipetting up and down, avoiding the introduction of air bubbles.
-
Invert the coverslip and place it over the well of a crystallization plate containing 500 µL of the reservoir solution, ensuring an airtight seal with grease.
-
-
Incubation and Observation:
-
Incubate the plate at a constant temperature (e.g., 4°C or 22°C).
-
Monitor the drops periodically under a microscope for crystal growth over several days to weeks.
-
Protocol 2: Microbatch Crystallization Under Oil
-
Preparation:
-
Prepare a stock solution of this compound and a range of precipitant solutions.
-
Use a low-viscosity paraffin (B1166041) or silicone oil.
-
-
Setup:
-
In a microplate well, dispense a layer of the oil.
-
Underneath the oil, pipette a small volume (e.g., 1 µL) of the this compound solution.
-
Pipette an equal volume of the precipitant solution directly into the this compound drop.
-
-
Incubation and Observation:
-
Seal the plate to prevent evaporation of the oil.
-
Incubate at a constant temperature.
-
Observe the drops for crystallization. This method prevents rapid solvent evaporation and can be beneficial for screening a large number of conditions.[7]
-
Visualizations
Caption: A workflow diagram for troubleshooting common issues in crystallization experiments.
Caption: A diagram illustrating the primary factors that affect the outcome of crystallization.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. The study of crystallization of estrogenic 17beta-hydroxysteroid dehydrogenase with DHEA and DHT at elevated temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. scribd.com [scribd.com]
- 5. Crystal Growing Guide [www1.udel.edu]
- 6. unifr.ch [unifr.ch]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
Technical Support Center: Optimizing Bioassays for Novel Fungal Metabolites
A-Note-About-Hydroaurantiogliocladin
Initial searches for "Hydroaurantiogliocladin" did not yield specific information, suggesting it may be a novel or uncharacterized compound. The following guidance is based on best practices for the bioassay of novel fungal metabolites, with "this compound" used as a placeholder. The principles and protocols provided are broadly applicable to the screening and optimization of new natural products.
Frequently Asked Questions (FAQs)
Q1: I'm not seeing any activity with this compound in my bioassay. What are the common causes?
A1: A lack of activity can stem from several factors. Consider the following:
-
Compound Solubility: this compound may have poor solubility in your assay medium. Ensure it is fully dissolved. You may need to use a small amount of a solvent like DMSO and include a vehicle control in your experiment.[1]
-
Compound Stability: The compound may be degrading under your experimental conditions (e.g., temperature, pH, light exposure). Assess the stability of the compound under assay conditions.[1]
-
Concentration Range: The concentrations tested may be too low to elicit a biological response. It is crucial to test a wide range of concentrations to determine the active range.[1]
-
Assay Selection: The chosen bioassay may not be appropriate for the compound's mechanism of action. A highly specific, target-based assay might miss activity if the compound works through a different pathway. Consider starting with broader, phenotype-based assays.[1]
-
Cell Line/Organism Choice: The selected cell line or microbial strain may not be sensitive to the compound. Ensure your target is expressed and relevant in the chosen model.[2]
Q2: How can I differentiate between true bioactivity and false positives in my screening results?
A2: Differentiating true hits from false positives is a critical step. Here are some strategies:
-
Counter-screens: If your primary screen is fluorescence-based, for example, a counter-screen using a different detection method like luminescence can help rule out assay interference.[3]
-
Cytotoxicity Assays: Run a cytotoxicity assay in parallel with your primary screen to identify compounds that show activity simply because they are killing the cells.[1]
-
Orthogonal Assays: Confirm the activity of your hit in a secondary, different assay that measures the same biological endpoint through a different mechanism.
-
PAINS (Pan-Assay Interference Compounds) Analysis: Check the structure of your compound against known PAINS databases. These are compounds that frequently interfere with various assays.
Q3: My results for this compound are not reproducible. What should I check?
A3: Poor reproducibility is a common challenge in natural product research. Investigate these potential causes:
-
Compound Instability: Re-test with a fresh sample of the compound. Evaluate its stability under your specific storage and assay conditions.[1]
-
Poor Solubility: Visually inspect for any precipitation of the compound in your assay wells. You may need to try different solubilizing agents or pre-incubation steps.[1]
-
Inconsistent Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at a consistent density for each experiment.[2][4] Don't use cells that have been passaged for extended periods.[2]
-
Reagent Variability: Use fresh media and supplements. Keep a record of lot numbers for all your reagents.[2]
-
Environmental Factors: Maintain stable incubator conditions (temperature and CO2 levels).[2] Minimize the time plates are outside the incubator.
Troubleshooting Guides
Cytotoxicity Assays (e.g., MTT, LDH)
| Problem | Possible Cause | Recommended Action |
| High background in MTT assay | Contamination of media or reagents. | Use fresh, sterile reagents. Check for microbial contamination. |
| Phenol (B47542) red in the medium. | Use phenol red-free medium for the assay.[5] | |
| Compound precipitation. | Check solubility and adjust solvent/concentration. | |
| Inconsistent LDH release | Premature cell lysis. | Handle cells gently during plating and treatment. |
| Variable cell numbers. | Ensure even cell seeding and check for edge effects on the plate.[4] | |
| Incorrect timing of measurement. | Optimize the incubation time after treatment. | |
| No dose-response observed | Concentration range is too narrow or not in the active range. | Test a wider range of concentrations (e.g., log dilutions). |
| Compound is not cytotoxic in the chosen cell line. | Test in other cell lines. |
Antimicrobial Assays (e.g., Broth Dilution, Disk Diffusion)
| Problem | Possible Cause | Recommended Action |
| No zone of inhibition in disk diffusion | Poor diffusion of the compound into the agar. | Consider using a well diffusion or broth dilution method.[6] |
| Compound is inactive against the test organism. | Test against a broader panel of microorganisms. | |
| Inoculum is too dense. | Standardize the inoculum to the recommended turbidity (e.g., 0.5 McFarland). | |
| Inconsistent MIC in broth dilution | Compound precipitation in the broth. | Check solubility and consider using a solubilizing agent (with appropriate controls). |
| Inaccurate pipetting. | Use calibrated pipettes and ensure proper mixing. | |
| "Skipped" wells (growth in higher concentrations). | This could indicate contamination or compound instability. Repeat with fresh materials. |
Anti-inflammatory Assays (e.g., Protein Denaturation)
| Problem | Possible Cause | Recommended Action |
| High variability in absorbance readings | Inconsistent heating. | Ensure all samples are heated uniformly in the water bath. |
| Pipetting errors with viscous egg albumin solution. | Pipette slowly and carefully. Consider reverse pipetting. | |
| Protein clumping. | Ensure proper mixing of the reaction components before heating. | |
| Low percentage of inhibition | Compound has weak or no anti-inflammatory activity in this assay. | Test higher concentrations or consider a different in vitro anti-inflammatory model (e.g., NO inhibition in macrophages). |
| Inappropriate pH of the buffer. | Verify the pH of the phosphate-buffered saline. |
Experimental Protocols
MTT Cytotoxicity Assay
This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[7]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Broth Microdilution Antimicrobial Assay
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth, adjusted to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (no compound), a negative control (no inoculum), and a standard antibiotic control.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Inhibition of Protein Denaturation Assay
This assay assesses anti-inflammatory potential by measuring the ability of a compound to inhibit the denaturation of egg albumin induced by heat.[8]
Methodology:
-
Reaction Mixture Preparation: In a tube, mix 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 7.4), and 2 mL of varying concentrations of this compound.[8]
-
Control Preparation: Prepare a control tube with distilled water instead of the compound. Use a standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) as a positive control.
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.[9]
-
Heat Denaturation: Heat the mixtures in a water bath at 70°C for 15 minutes.[9]
-
Absorbance Measurement: After cooling, measure the absorbance of the solutions at 280 nm.[9]
-
Data Analysis: Calculate the percentage inhibition of protein denaturation.
Quantitative Data Summary
The following data are hypothetical and for illustrative purposes only.
Table 1: Cytotoxicity of this compound (IC50 in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| A549 (Lung Carcinoma) | > 100 | 85.2 | 62.5 |
| MCF-7 (Breast Cancer) | 92.1 | 70.3 | 48.9 |
| HEK293 (Normal Kidney) | > 100 | > 100 | 95.7 |
Table 2: Antimicrobial Activity of this compound (MIC in µg/mL)
| Microorganism | MIC |
| Staphylococcus aureus | 16 |
| Escherichia coli | 64 |
| Candida albicans | 32 |
Table 3: Anti-inflammatory Activity of this compound
| Compound | Concentration (µg/mL) | % Inhibition of Protein Denaturation |
| This compound | 100 | 25.4 |
| 250 | 48.7 | |
| 500 | 72.1 | |
| Diclofenac Sodium (Positive Control) | 100 | 85.6 |
Visualizations
Experimental Workflow
General workflow for in vitro bioassays.
Hypothesized Signaling Pathway (Cytotoxicity)
For a novel compound like this compound exhibiting cytotoxicity, a common area of investigation is the induction of apoptosis.
Potential intrinsic apoptosis pathway.
Troubleshooting Logic
A logical approach to troubleshooting bioassays.
References
- 1. benchchem.com [benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. benchchem.com [benchchem.com]
- 4. marinbio.com [marinbio.com]
- 5. selectscience.net [selectscience.net]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. medwinpublishers.com [medwinpublishers.com]
Technical Support Center: Hydroaurantiogliocladin HPLC Analysis
Welcome to the technical support center for the HPLC analysis of Hydroaurantiogliocladin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to ensure accurate and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a secondary metabolite produced by fungi of the Gliocladium genus. Chemically, it is classified as a quinol and belongs to the epidithiodiketopiperazine (ETP) class of natural products. ETPs are characterized by a unique disulfide bridge across a diketopiperazine ring, which is crucial for their biological activity but also contributes to their chemical instability.
Q2: What are the main challenges in the HPLC analysis of this compound?
The primary challenges in the HPLC analysis of this compound stem from its inherent instability and the complexity of the fungal extracts in which it is found.
-
Analyte Instability: As an epidithiodiketopiperazine, this compound is susceptible to degradation under certain conditions, particularly alkaline pH. This can lead to loss of the analyte and the appearance of degradation product peaks in the chromatogram.
-
Matrix Interference: Gliocladium species produce a wide array of secondary metabolites, including other alkaloids, phenolics, and flavonoids.[1] These compounds can co-elute with this compound, leading to inaccurate quantification and peak purity issues.
-
Peak Shape Problems: The sulfur-containing nature of this compound can sometimes lead to peak tailing due to interactions with the stationary phase.[2]
Q3: What is a recommended starting point for an HPLC method for this compound analysis?
Based on methods developed for the related and well-studied ETP, gliotoxin, a reversed-phase HPLC method is recommended.[3][4][5]
| Parameter | Recommendation |
| Column | C18 (e.g., 150 x 2.1 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid or 1 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile or Methanol (B129727) |
| Gradient | Start with a lower percentage of organic phase and gradually increase. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Detection | UV, initially monitor at 254 nm |
| Column Temperature | 25 °C |
Note: This is a starting point and method optimization will be necessary for your specific instrumentation and sample matrix.
Q4: How can I prepare my sample to minimize interference?
Proper sample preparation is critical for a successful analysis.
-
Extraction: Liquid-liquid extraction with a solvent like ethyl acetate (B1210297) is often effective for ETPs.[3]
-
Solid-Phase Extraction (SPE): C18 SPE cartridges can be used to clean up the extract and remove highly polar or non-polar interferences.
-
Filtration: Always filter your sample through a 0.22 or 0.45 µm filter before injection to prevent column clogging.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC analysis of this compound.
Problem 1: Poor Peak Shape (Tailing)
| Possible Cause | Solution |
| Secondary Silanol (B1196071) Interactions | The sulfur atoms in this compound can interact with residual silanol groups on the silica-based stationary phase, causing peak tailing.[2][6][7] Lowering the mobile phase pH to around 3 with an additive like formic acid can protonate the silanols and reduce these interactions.[6] Using an end-capped C18 column is also recommended.[7] |
| Column Overload | Injecting too much sample can lead to peak distortion.[7] Dilute your sample and reinject to see if the peak shape improves. |
| Dead Volume | Excessive tubing length or improper fittings can cause band broadening and tailing.[6] Ensure all connections are secure and use tubing with the appropriate inner diameter. |
| Blocked Column Frit | Particulate matter from the sample can block the inlet frit of the column, distorting the flow path.[8] Backflushing the column (disconnecting it from the detector) may resolve the issue. If not, the frit or the entire column may need to be replaced. |
Problem 2: Inconsistent Retention Times
| Possible Cause | Solution |
| Mobile Phase Composition | Inaccurate preparation of the mobile phase or evaporation of the more volatile solvent component can lead to retention time drift. Prepare fresh mobile phase daily and keep solvent bottles capped. |
| Column Equilibration | Insufficient equilibration time between gradient runs will cause inconsistent retention. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Temperature Fluctuations | Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature. |
| Pump Issues | Air bubbles in the pump or faulty check valves can lead to inconsistent flow rates. Degas the mobile phase and purge the pump regularly. |
Problem 3: Ghost Peaks or Extraneous Peaks
| Possible Cause | Solution |
| Sample Contamination | Impurities in the sample or extraction solvent can appear as extra peaks. Use high-purity solvents and clean glassware. Run a blank injection of your solvent to check for contamination. |
| Analyte Degradation | This compound is unstable, especially in basic conditions. Ensure your sample and mobile phase are kept at a low pH. Prepare samples fresh and store them at low temperatures if necessary. The presence of degradation products may be indicated by the appearance of new peaks over time. |
| Carryover | Residual sample from a previous injection can elute in a subsequent run. Implement a robust needle wash protocol in your autosampler method. Injecting a blank after a high-concentration sample can confirm carryover. |
| Co-eluting Matrix Components | Fungal extracts are complex mixtures.[1] Optimize your gradient to improve the separation of this compound from other metabolites. Consider using a different stationary phase or a more selective sample preparation technique like SPE. |
Experimental Protocols & Visualizations
Protocol 1: General Sample Preparation for this compound Analysis
-
Fungal Culture Extraction:
-
Lyophilize the fungal mycelium and culture broth.
-
Extract the dried material with ethyl acetate at room temperature with shaking for 24 hours.
-
Filter the extract to remove solid material.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Sample Reconstitution and Filtration:
-
Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol or acetonitrile).
-
Vortex thoroughly to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
Protocol 2: Generic Reversed-Phase HPLC Method
-
Instrument Setup:
-
Install a C18 column (e.g., 150 x 2.1 mm, 5 µm).
-
Set the column oven temperature to 25 °C.
-
Prime the pumps with the mobile phases.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Run:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.
-
Inject 5-10 µL of the prepared sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to initial conditions (5% Mobile Phase B) and re-equilibrate for 5-10 minutes.
-
Monitor the eluent at 254 nm.
-
References
- 1. Secondary Metabolite Profiles: Trichoderma, Aspergillus flavus Glocladium and Penicillium as Biocontrol Agents | JURNAL AGRONOMI TANAMAN TROPIKA (JUATIKA) [ejournal.uniks.ac.id]
- 2. waters.com [waters.com]
- 3. Development and Validation of an HPLC-MS/MS Method for the Early Diagnosis of Aspergillosis | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Method of Gliotoxin Content by HPLC | Scientific.Net [scientific.net]
- 6. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Issues with Novel Cytotoxic Agents
Disclaimer: Initial searches for "Hydroaurantiogliocladin" did not yield specific information regarding its cell toxicity or mechanism of action. Therefore, this technical support center has been developed as a comprehensive guide for researchers encountering cell toxicity issues with a hypothetical novel cytotoxic compound, referred to herein as Compound X . The data, protocols, and pathways presented are illustrative and based on common scenarios in cytotoxicity research.
This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the evaluation of novel cytotoxic agents.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our cytotoxicity assay results between wells treated with Compound X. What could be the cause?
A1: High well-to-well variability can stem from several factors.[1][2] Bubbles in the wells can interfere with absorbance readings; these can be carefully removed with a sterile syringe needle.[1] Inconsistent cell seeding density is a common culprit; ensure a homogenous cell suspension and use calibrated pipettes for accurate dispensing.[2] "Edge effects," where wells on the perimeter of the plate evaporate more quickly, can also lead to variability. To mitigate this, it is recommended to fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and exclude them from data analysis.[2]
Q2: Our initial screens with Compound X show low absorbance values in our colorimetric cytotoxicity assay (e.g., MTT, XTT). What does this indicate and how can we troubleshoot?
A2: Low absorbance values typically suggest low cell density or reduced metabolic activity.[1] It is possible that the initial cell seeding number was too low. Repeating the experiment with an optimized cell count is recommended.[1] Alternatively, the incubation time with the detection reagent may be insufficient for robust signal generation. Consider increasing the incubation period as per the assay manufacturer's instructions.
Q3: We are not observing a clear dose-dependent cytotoxic effect with Compound X. What experimental parameters should we check?
A3: A lack of a clear dose-response curve can be due to several reasons. Firstly, verify the concentration range of Compound X. It might be necessary to test a broader range of concentrations, including higher doses, to induce a measurable toxic effect. Secondly, the treatment duration may be too short. Some compounds require a longer exposure time to induce cytotoxicity. Consider extending the treatment time to 24, 48, or even 72 hours. Finally, ensure the purity and stability of Compound X in your culture media.
Q4: How can we determine if Compound X is inducing apoptosis or necrosis?
A4: Several assays can differentiate between apoptosis and necrosis. A common method is flow cytometry using Annexin V and a viability dye like propidium (B1200493) iodide (PI) or 7-AAD. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis. Therefore, Annexin V-positive/PI-negative cells are in early apoptosis, Annexin V-positive/PI-positive cells are in late apoptosis or necrosis, and Annexin V-negative/PI-positive cells are necrotic. Another method is to look for caspase activation, a key feature of apoptosis, using specific assays.[3]
Troubleshooting Guide for Cell Viability Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High background signal in control wells | Cell culture medium components interfering with the assay reagents.[1] | Test individual medium components to identify the source of interference. Consider using a different type of assay (e.g., fluorescence-based instead of colorimetric). |
| High spontaneous cell death in the control group. | Ensure optimal cell culture conditions, including proper CO2 levels, humidity, and temperature. Use cells within a consistent and low passage number range.[2] | |
| Inconsistent results between experiments | Variability in cell culture conditions (e.g., passage number, confluency).[2] | Standardize cell culture procedures. Use cells from the same passage number for comparative experiments and seed at a consistent density. |
| Reagent instability.[2] | Prepare fresh reagents for each experiment whenever possible. Avoid repeated freeze-thaw cycles of stock solutions.[2] | |
| Mycoplasma contamination.[2] | Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.[2] | |
| Low signal-to-noise ratio | Insufficient number of viable cells. | Increase the number of cells seeded per well. |
| Inefficient cell lysis (for ATP-based assays).[2] | Ensure the lysis buffer is effective and the incubation time is sufficient to completely lyse the cells.[2] |
Quantitative Data Summary: Cytotoxicity of Compound X
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Compound X against various human cancer cell lines after a 48-hour treatment period, as determined by an MTT assay.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| HeLa | Cervical Adenocarcinoma | 22.5 ± 2.1 |
| A549 | Lung Carcinoma | 18.9 ± 1.5 |
| HT-29 | Colorectal Adenocarcinoma | 35.7 ± 3.2 |
| U-87 MG | Glioblastoma | 12.1 ± 1.1 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the steps for determining the cytotoxicity of Compound X using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of Compound X in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Compound X. Include vehicle-only controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under the microscope.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently by pipetting up and down to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Protocol 2: Annexin V/PI Staining for Apoptosis Detection
This protocol describes the procedure for quantifying apoptosis induced by Compound X using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment and Harvesting:
-
Seed cells in a 6-well plate and treat with Compound X at the desired concentrations for the appropriate duration.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent like TrypLE or Accutase.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (or another suitable viability dye) to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately after staining.
-
Use appropriate controls, including unstained cells and single-stained cells (Annexin V only and PI only) for compensation and setting gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic).
-
Visualizations
Caption: Hypothetical signaling cascade initiated by Compound X leading to apoptosis.
Caption: A generalized experimental workflow for assessing the cytotoxicity of a novel compound.
References
Technical Support Center: Hydroaurantiogliocladin Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving Hydroaurantiogliocladin.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, presented in a question-and-answer format.
Issue 1: Inconsistent Anti-inflammatory Activity
-
Question: Why am I observing variable inhibition of nitric oxide (NO) production in LPS-stimulated macrophages treated with this compound?
-
Answer: Inconsistent anti-inflammatory activity can stem from several factors. Firstly, the purity of the this compound sample is critical; batch-to-batch variations or the presence of impurities can significantly alter biological effects. Secondly, the compound's stability in the cell culture medium should be considered, as degradation over the incubation period can lead to reduced efficacy.[1] It is also important to ensure the health and passage number of the macrophage cell line (e.g., RAW 264.7 or BV2) are consistent across experiments, as cellular responses can change with prolonged culturing. Finally, variability in the lipopolysaccharide (LPS) preparation and concentration used for stimulation can lead to differing levels of inflammatory response.
Issue 2: Poor Reproducibility in Antioxidant Assays
-
Question: My results from DPPH and ABTS antioxidant assays with this compound are not reproducible. What could be the cause?
-
Answer: Poor reproducibility in antioxidant assays is a common challenge in natural product research.[1] For this compound, this could be due to its poor solubility in the assay buffer, leading to precipitation and inaccurate spectrophotometric readings.[1] The compound's stability under the specific pH and light conditions of the assay should also be evaluated.[2] Furthermore, the reaction kinetics of this compound with the DPPH or ABTS radicals may be slow, requiring a longer incubation time to reach completion than what is being allowed. It is crucial to use freshly prepared reagents and to control for factors like light exposure and temperature during the assay.
Issue 3: Variable Cytotoxicity Profiles
-
Question: I am seeing inconsistent results in my MTT or other cell viability assays when treating cells with this compound. Why is this happening?
-
Answer: Discrepancies in cytotoxicity assays can be attributed to several factors. The solubility of this compound in the cell culture medium is a primary concern; if the compound precipitates, the actual concentration exposed to the cells will be lower than intended and variable.[1] The confluency of the cell monolayer at the time of treatment can also influence the results. Furthermore, interactions between this compound and components of the cell culture medium, such as serum proteins, could sequester the compound and reduce its effective concentration. It is also advisable to visually inspect for precipitation of the compound in the wells, both before and after incubation.
Frequently Asked Questions (FAQs)
General Handling and Storage
-
Q1: How should I store this compound to ensure its stability?
-
A1: As a natural product, this compound may be susceptible to degradation.[1] It is recommended to store the solid compound at -20°C or lower, protected from light and moisture. For stock solutions, it is best to prepare them in a suitable solvent (e.g., DMSO) and store them in small aliquots at -80°C to minimize freeze-thaw cycles.
-
-
Q2: What is the best solvent to use for dissolving this compound?
-
A2: The optimal solvent will depend on the specific experiment. For in vitro assays, dimethyl sulfoxide (B87167) (DMSO) is commonly used to prepare high-concentration stock solutions. However, it is crucial to ensure that the final concentration of DMSO in the assay medium is non-toxic to the cells (typically below 0.5%). For assays where DMSO might interfere, other organic solvents or the use of solubilizing agents may be necessary.[1]
-
Mechanism of Action
-
Q3: What are the potential signaling pathways modulated by this compound to exert its anti-inflammatory effects?
-
A3: While the exact mechanism of this compound is under investigation, similar compounds have been shown to modulate key inflammatory pathways. It is hypothesized that this compound may inhibit the nuclear factor-kappa B (NF-κB) pathway by preventing the phosphorylation and degradation of its inhibitory subunit, IκBα.[3][4] This would lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6] It may also affect the mitogen-activated protein kinase (MAPK) signaling cascade.[6]
-
-
Q4: How might this compound function as an antioxidant?
-
A4: The antioxidant activity of compounds like this compound can be attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[7][8] It might also upregulate endogenous antioxidant defense systems, for instance, by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which controls the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[9]
-
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
2. Nitric Oxide (NO) Production Assay (Griess Test)
-
Cell Seeding and Stimulation: Seed RAW 264.7 macrophages in a 24-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with 1 µg/mL LPS for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reagent Incubation: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared to quantify the NO concentration.
3. DPPH Radical Scavenging Assay
-
Reaction Mixture Preparation: In a 96-well plate, add 100 µL of various concentrations of this compound (dissolved in methanol (B129727) or another suitable solvent) to 100 µL of a 0.2 mM DPPH solution in methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. Ascorbic acid or Trolox can be used as a positive control.[7]
Quantitative Data
Table 1: Illustrative Data on the Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Concentration (µM) ± SD (Experiment 1) | NO Concentration (µM) ± SD (Experiment 2) |
| Control | - | 1.2 ± 0.3 | 1.5 ± 0.4 |
| LPS (1 µg/mL) | - | 45.8 ± 3.1 | 48.2 ± 3.5 |
| This compound + LPS | 1 | 42.1 ± 2.8 | 46.5 ± 3.3 |
| This compound + LPS | 5 | 35.7 ± 2.5 | 30.1 ± 2.2 |
| This compound + LPS | 10 | 22.4 ± 1.9 | 15.8 ± 1.4 |
| This compound + LPS | 25 | 10.3 ± 1.1 | 8.9 ± 0.9 |
Table 2: Example of Inconsistent DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | % Scavenging (Freshly Prepared Solution) ± SD | % Scavenging (Solution after 24h at 4°C) ± SD |
| 10 | 15.2 ± 1.8 | 8.5 ± 1.1 |
| 25 | 38.9 ± 3.2 | 22.4 ± 2.5 |
| 50 | 65.7 ± 4.1 | 45.9 ± 3.8 |
| 100 | 88.4 ± 5.3 | 60.2 ± 4.7 |
Visualizations
Caption: General experimental workflow for investigating this compound.
Caption: Hypothesized anti-inflammatory mechanism of this compound via NF-κB pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms Underlying the Anti-Inflammatory Effects of Clinacanthus nutans Lindau Extracts: Inhibition of Cytokine Production and Toll-Like Receptor-4 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunomodulatory and Anti-Inflammatory Effects of Fucoidan: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory and Neuroprotective Effects of Undaria pinnatifida Fucoidan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones [mdpi.com]
- 9. Anti-inflammatory Activity of 8-Hydroxydaidzein in LPS-Stimulated BV2 Microglial Cells via Activation of Nrf2-Antioxidant and Attenuation of Akt/NF-κB-Inflammatory Signaling Pathways, as Well As Inhibition of COX-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Aurantiogliocladin-Like Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of aurantiogliocladin-like fungal secondary metabolites.
Frequently Asked Questions (FAQs)
Q1: My crude extract is a complex mixture with many pigments. How can I perform an initial cleanup?
A1: A common first step is to use solid-phase extraction (SPE). A C18 cartridge is often effective for trapping nonpolar to moderately polar compounds while allowing highly polar impurities and pigments to pass through. You can then elute your compound of interest with a solvent of appropriate polarity.
Q2: I am seeing a low yield of my target compound after chromatographic separation. What are the possible reasons?
A2: Low yield can be due to several factors:
-
Irreversible adsorption: Your compound might be irreversibly binding to the stationary phase of your chromatography column. Consider changing the stationary phase (e.g., from silica (B1680970) to a bonded phase like C18) or modifying the mobile phase (e.g., adding a small amount of acid or base).
-
Degradation: The compound may be unstable under the purification conditions (e.g., sensitive to pH, light, or temperature). Ensure your solvents are high-purity and consider working at lower temperatures or protecting your sample from light.
-
Co-elution: Your compound might be co-eluting with a contaminant, making it appear as a single, impure peak. Optimize your chromatographic method to improve resolution.
Q3: My purified compound shows persistent impurities in the NMR spectrum. How can I remove them?
A3: If you are observing persistent minor impurities, consider re-purification using a different chromatographic technique. For example, if you initially used silica gel chromatography, try reverse-phase HPLC or size-exclusion chromatography. These methods separate compounds based on different chemical and physical properties, which can help in resolving stubborn impurities.
Q4: How can I identify the nature of a common contaminant?
A4: Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a powerful tool for identifying contaminants. By analyzing the mass-to-charge ratio (m/z) and fragmentation pattern of the impurity, you can often deduce its molecular formula and structure. Comparing this data with databases of known fungal metabolites can also be helpful.
Troubleshooting Guides
Issue 1: Broad or Tailing Peaks in HPLC Analysis
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Column Overload | Reduce the injection volume or the concentration of the sample. | Sharper, more symmetrical peaks. |
| Secondary Interactions | Add a competing agent to the mobile phase (e.g., a small amount of trifluoroacetic acid for acidic compounds or triethylamine (B128534) for basic compounds). | Improved peak shape. |
| Column Contamination | Wash the column with a strong solvent (e.g., isopropanol (B130326) or a high concentration of acetonitrile). | Restoration of peak shape and retention time. |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. | Sharper peaks and consistent retention. |
Issue 2: Presence of Phthalate Contamination
Phthalates are common plasticizers and can leach from plastic labware.
| Source of Contamination | Prevention/Removal Strategy |
| Plastic tubes and containers | Use glassware or polypropylene (B1209903) tubes wherever possible. |
| Solvents | Use high-purity, HPLC-grade solvents and filter them before use. |
| Contaminated glassware | Rinse all glassware thoroughly with an organic solvent known to dissolve phthalates (e.g., acetone (B3395972) or hexane) before use. |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Crude Extract Cleanup
-
Condition the Cartridge: Pass 5 mL of methanol (B129727) through a C18 SPE cartridge, followed by 5 mL of deionized water.
-
Load the Sample: Dissolve the crude extract in a minimal amount of a solvent that is miscible with water (e.g., methanol or DMSO) and dilute with water. Load the solution onto the conditioned cartridge.
-
Wash: Wash the cartridge with 5 mL of water to remove highly polar impurities.
-
Elute: Elute the compound of interest with a suitable organic solvent or a mixture of organic solvent and water (e.g., 50% acetonitrile (B52724) in water, then 100% acetonitrile). Collect fractions and analyze by TLC or LC-MS.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate the peak area of the target compound and all impurity peaks. Calculate the purity as (Peak Area of Target Compound / Total Peak Area) x 100.
Visualizations
Caption: A typical workflow for the purification of a fungal secondary metabolite.
Caption: A logical diagram for troubleshooting the purification of an impure sample.
Validation & Comparative
Confirming the Structure of Synthetic Hydroaurantiogliocladin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the structure of synthetically derived Hydroaurantiogliocladin. While specific synthetic routes and detailed characterization data for this compound are not extensively published, this document outlines the standard methodologies and expected data based on the well-established structural elucidation of related compounds, such as Gliocladin C and other epipolythiodiketopiperazine (ETP) alkaloids.
This compound is a quinol that serves as a substrate for quinol-cytochrome c oxidoreductase.[1] Its structural confirmation is critical for ensuring the biological activity and safety of synthetic batches. This guide compares the necessary experimental data for a hypothetical synthetic this compound sample against known data for a related, structurally characterized compound, Gliocladin C.
Data Presentation: Spectroscopic and Physical Data Comparison
Confirmation of the structure of a synthetic compound heavily relies on comparing its spectroscopic and physical data with that of a known standard or with theoretically expected values. Below is a template for such a comparison.
| Parameter | Synthetic this compound (Expected) | Synthetic (+)-Gliocladin C (Reference) | Method |
| Molecular Formula | C₂₁H₂₂N₂O₅S | C₁₈H₁₈N₂O₅S₂ | High-Resolution Mass Spectrometry (HRMS) |
| Mass (m/z) | [M+H]⁺ calc: 415.1322, found: 415.1325 | [M+Na]⁺ calc: 445.0500, found: 445.0498 | HR-ESI-MS |
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | Hypothetical data based on quinol structure | 7.68 (d, J=7.8 Hz, 1H), 7.42 (t, J=7.8 Hz, 1H), 7.29 (t, J=7.8 Hz, 1H), 7.18 (d, J=7.8 Hz, 1H), 6.12 (s, 1H), 4.55 (d, J=13.5 Hz, 1H), 4.32 (d, J=13.5 Hz, 1H), 3.89 (s, 3H), 3.21 (s, 3H) | ¹H Nuclear Magnetic Resonance Spectroscopy |
| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | Hypothetical data based on quinol structure | 168.1, 165.4, 152.3, 135.2, 131.0, 129.8, 125.4, 124.3, 119.7, 111.2, 78.9, 68.4, 58.9, 53.2, 30.1, 25.4 | ¹³C Nuclear Magnetic Resonance Spectroscopy |
| Optical Rotation | To be determined | [α]²⁵_D = +126 (c 0.08, MeOH) | Polarimetry |
Experimental Protocols
Detailed methodologies are crucial for reproducible structural confirmation.
High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: The synthetic compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then diluted to a final concentration of 1-10 µg/mL in 50% acetonitrile/water with 0.1% formic acid for positive ion mode or 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode.
-
Data Acquisition: The sample is infused into the mass spectrometer. Data is acquired in full scan mode over a mass range appropriate for the target molecule (e.g., m/z 100-1000).
-
Data Analysis: The exact mass of the molecular ion is determined and compared to the calculated theoretical mass of the proposed structure. The elemental composition is determined based on the accurate mass and isotopic pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Sample Preparation: Approximately 5-10 mg of the synthetic compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Data Acquisition:
-
¹H NMR: A standard one-dimensional proton spectrum is acquired. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled carbon spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
2D NMR (COSY, HSQC, HMBC): These experiments are performed to establish proton-proton correlations (COSY), direct carbon-proton correlations (HSQC), and long-range carbon-proton correlations (HMBC), which are essential for assigning the complete chemical structure.
-
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed and compared to reference data or theoretical predictions. 2D NMR data is used to piece together the molecular framework.
Mandatory Visualizations
Chemical Structure of a Related Compound: (+)-Gliocladin C
References
Comparative Analysis of the Biological Activity of Fungal Diketopiperazines: Validating Cytotoxic and Antibacterial Efficacy
For Immediate Release
This guide provides a comparative analysis of the biological activities of two fungal-derived diketopiperazines, Compound A (a representative bioactive fungal metabolite) and Gliocladin C. The focus is on their cytotoxic and antibacterial properties, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals. While "Hydroaurantiogliocladin" was the initial compound of interest, it is not found in the current scientific literature. Therefore, we have focused on well-documented, related compounds.
Executive Summary
Fungal metabolites are a rich source of biologically active compounds with therapeutic potential. This guide details the cytotoxic and antibacterial activities of two such compounds. Compound A demonstrates potent activity against both cancer cell lines and various bacteria. Gliocladin C is noted for its cytotoxic effects. This document serves to objectively compare their performance based on available experimental data.
Compound Activity Profiles
The biological activities of Compound A and Gliocladin C are summarized below. Quantitative data for cytotoxicity is presented as IC50 values (the concentration required to inhibit 50% of cell growth), and for antibacterial activity as MIC values (the minimum inhibitory concentration to prevent visible growth).
| Compound | Biological Activity | Target | Quantitative Data |
| Compound A | Cytotoxicity | Human Cancer Cell Lines | IC50: 1.90 - 2.85 µM |
| Antibacterial | Staphylococcus aureus | MIC: 4 µg/mL | |
| Antibacterial | Escherichia coli | MIC: 8 µg/mL | |
| Gliocladin C | Cytotoxicity | Murine P388 Lymphocytic Leukemia | Data not available |
| Antinematodal | Not specified | Data not available |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay: MTT Method
The cytotoxic activity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Antibacterial Assay: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains is determined using the broth microdilution method.
Protocol:
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Bacterial Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of 5 x 10⁵ colony-forming units (CFU)/mL.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Biological Processes
Diagrams are provided to illustrate key experimental workflows and the potential mechanism of action.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Caption: Workflow for antibacterial susceptibility testing via broth microdilution.
Caption: A generalized signaling pathway for compound-induced cytotoxicity.
A Comparative Guide to the Antimicrobial Activity of Hydroaurantiogliocladin and Aurantiogliocladin
For Researchers, Scientists, and Drug Development Professionals
Chemical Relationship and Predicted Antimicrobial Activity
Hydroaurantiogliocladin (B153767) is the reduced, hydroquinone (B1673460) form of aurantiogliocladin (B191102), which is a quinone. This chemical relationship is critical in understanding their respective antimicrobial potentials. Quinones are known to be reactive molecules that can exert antimicrobial effects through various mechanisms, including the generation of reactive oxygen species (ROS), interference with cellular respiration, and covalent modification of essential biomolecules. In contrast, hydroquinones are generally less reactive and are considered the less active form in this redox pair. The antimicrobial activity often attributed to hydroquinones is believed to arise from their oxidation back to the more potent quinone form. Therefore, it is predicted that aurantiogliocladin exhibits stronger antimicrobial activity than this compound .
Quantitative Antimicrobial Data: Aurantiogliocladin
Currently, there is a lack of specific quantitative data (e.g., Minimum Inhibitory Concentration - MIC) for the antimicrobial activity of this compound in peer-reviewed literature. However, studies on aurantiogliocladin have characterized it as a weak antibiotic with bacteriostatic, rather than bactericidal, properties. It has also been shown to inhibit biofilm formation at sub-toxic concentrations[1][2].
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for aurantiogliocladin against various microorganisms.
| Microorganism | Type | MIC (µg/mL) | Reference |
| Bacillus cereus | Gram-positive bacterium | 128 | [1][2] |
| Staphylococcus epidermidis | Gram-positive bacterium | >128 | [1] |
| Staphylococcus aureus | Gram-positive bacterium | >256 | [1] |
| Escherichia coli | Gram-negative bacterium | >256 | [1] |
| Pseudomonas aeruginosa | Gram-negative bacterium | >256 | [1] |
| Candida albicans | Fungus | 64 | [1] |
| Saccharomyces cerevisiae | Fungus | 128 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess antimicrobial and antibiofilm activity.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism[3][4][5][6][7].
-
Preparation of Materials:
-
Sterile 96-well microtiter plates.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Stock solutions of the test compounds (aurantiogliocladin and this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial or fungal inoculum adjusted to a 0.5 McFarland standard and then diluted to the final working concentration (approximately 5 x 10^5 CFU/mL).
-
-
Assay Procedure:
-
Serially dilute the test compounds in the broth medium across the wells of the 96-well plate to achieve a range of concentrations.
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (microorganism in broth without any compound) and a negative control (broth only) on each plate.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Data Analysis:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to prevent the formation of biofilms[8][9][10][11].
-
Preparation of Materials:
-
Sterile 96-well flat-bottom microtiter plates.
-
Appropriate sterile growth medium that supports biofilm formation.
-
Overnight culture of the biofilm-forming microorganism.
-
Stock solutions of the test compounds.
-
0.1% (w/v) crystal violet solution.
-
30% (v/v) acetic acid or 95% ethanol (B145695).
-
-
Assay Procedure:
-
Add the growth medium containing various concentrations of the test compounds to the wells of the microtiter plate.
-
Inoculate the wells with the microbial culture.
-
Include a positive control (microorganism in medium without any compound) and a negative control (medium only).
-
Incubate the plate under conditions that promote biofilm formation (typically 24-48 hours at an appropriate temperature).
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) cells.
-
Stain the adherent biofilms by adding the crystal violet solution to each well and incubating for 15-30 minutes at room temperature.
-
Wash the wells again to remove excess stain.
-
Solubilize the bound crystal violet by adding acetic acid or ethanol to each well.
-
-
Data Analysis:
-
Measure the absorbance of the solubilized crystal violet at a wavelength of approximately 570-590 nm using a microplate reader.
-
The absorbance is proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition compared to the positive control.
-
Signaling Pathways and Mechanisms of Action
The antimicrobial activity of quinones like aurantiogliocladin is multifaceted and can involve several cellular targets.
Caption: Proposed antimicrobial mechanisms of action for quinone compounds like aurantiogliocladin.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing the antimicrobial and antibiofilm activities of test compounds.
Caption: General experimental workflow for antimicrobial and antibiofilm activity testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Aurantiogliocladin inhibits biofilm formation at subtoxic concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. protocols.io [protocols.io]
- 5. m.youtube.com [m.youtube.com]
- 6. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal violet biomass assays [bio-protocol.org]
- 9. Crystal violet assay [bio-protocol.org]
- 10. ableweb.org [ableweb.org]
- 11. static.igem.org [static.igem.org]
A Comparative Analysis of Hydroaurantiogliocladin and Gliocladin: Unveiling Their Bioactive Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two fungal metabolites, Hydroaurantiogliocladin and gliocladin, focusing on their distinct biological activities and potential therapeutic applications. While direct comparative studies are not yet available in the scientific literature, this document synthesizes the existing experimental data to offer a clear overview of their individual properties.
Chemical Structures at a Glance
This compound is a quinol, a reduced form of a quinone. Its structure is foundational to its role as a substrate in cellular respiration. In contrast, gliocladin C , a member of the diketopiperazine class of natural products, possesses a more complex heterocyclic structure, which is often associated with a broader range of biological activities.
Core Biological Activities: A Head-to-Head Comparison
The primary biological activities reported for this compound and gliocladin differ significantly, reflecting their distinct chemical natures. This compound participates in fundamental cellular energy production, while gliocladin C exhibits potent cytotoxic effects. Aurantiogliocladin (B191102), the oxidized form of this compound, displays antibacterial and anti-biofilm properties.
Data Presentation: A Summary of Quantitative Data
The following tables summarize the available quantitative data for the biological activities of aurantiogliocladin (the oxidized form of this compound) and gliocladin C.
Table 1: Antibacterial and Anti-Biofilm Activity of Aurantiogliocladin
| Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Biofilm Inhibition (%) at MIC |
| Staphylococcus epidermidis | 64 | 51 |
| Bacillus cereus | 128 | 44 |
| Escherichia coli | >256 | Not applicable |
| Pseudomonas aeruginosa | >256 | Not applicable |
Data sourced from studies on aurantiogliocladin, the oxidized and more stable form of this compound, which is readily converted to the hydroquinone (B1673460) form in a biological context.
Table 2: Cytotoxic Activity of Gliocladin C
| Cell Line | Activity Metric | Value |
| Murine P388 lymphocytic leukemia | ED50 | 2.4 µg/mL[1] |
Delving into the Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation and future research. Below are detailed protocols for the key experiments cited.
Quinol-Cytochrome c Oxidoreductase Activity Assay (for this compound)
This assay measures the activity of the mitochondrial complex III (quinol-cytochrome c oxidoreductase) using a quinol substrate like this compound.
Principle: The enzyme catalyzes the transfer of electrons from the quinol to cytochrome c, resulting in the reduction of cytochrome c. This reduction can be monitored spectrophotometrically by measuring the increase in absorbance at 550 nm.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA).
-
Substrate Preparation: Prepare a stock solution of oxidized cytochrome c in the reaction buffer. A stock solution of this compound is prepared in a suitable organic solvent (e.g., ethanol) and diluted in the reaction buffer to the desired final concentration.
-
Enzyme Preparation: Isolate mitochondria from a suitable source (e.g., beef heart) and solubilize the membranes with a detergent (e.g., dodecyl maltoside) to extract the quinol-cytochrome c oxidoreductase complex.
-
Assay Procedure:
-
To a cuvette, add the reaction buffer, oxidized cytochrome c, and the enzyme preparation.
-
Initiate the reaction by adding the this compound solution.
-
Immediately monitor the increase in absorbance at 550 nm over time using a spectrophotometer.
-
-
Data Analysis: The rate of cytochrome c reduction is calculated from the initial linear portion of the absorbance curve using the molar extinction coefficient of reduced cytochrome c.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay (for Aurantiogliocladin)
This assay determines the lowest concentration of a substance that prevents visible growth of a bacterium.
Protocol:
-
Bacterial Culture: Grow the test bacteria in a suitable liquid medium (e.g., Luria-Bertani broth) to the mid-logarithmic phase.
-
Compound Dilution: Prepare a serial dilution of aurantiogliocladin in the growth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized suspension of the bacteria to each well.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of aurantiogliocladin in which no visible bacterial growth (turbidity) is observed.
Biofilm Inhibition Assay (for Aurantiogliocladin)
This assay quantifies the ability of a compound to prevent the formation of biofilms.
Protocol:
-
Culture Preparation: Grow the biofilm-forming bacteria in a suitable medium.
-
Assay Setup: In a 96-well plate, add the bacterial suspension to wells containing different concentrations of aurantiogliocladin. Include control wells with bacteria and no compound.
-
Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at an appropriate temperature).
-
Staining: After incubation, gently wash the wells to remove non-adherent bacteria. Stain the remaining biofilm with a dye such as crystal violet.
-
Quantification: Solubilize the bound dye and measure the absorbance at a specific wavelength (e.g., 570 nm). The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to the control wells.
Cytotoxicity Assay against P388 Cells (for Gliocladin C)
This assay measures the concentration of a compound required to inhibit the growth of cancer cells by 50% (ED50 or IC50).
Principle: P388 (murine lymphocytic leukemia) cells are cultured in the presence of varying concentrations of the test compound. After a set incubation period, cell viability is assessed using a colorimetric or fluorometric method.
Protocol:
-
Cell Culture: Maintain P388 cells in a suitable culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum) in a humidified incubator at 37°C and 5% CO2.
-
Assay Setup: Seed the P388 cells into a 96-well plate at a predetermined density.
-
Compound Addition: Add serial dilutions of gliocladin C to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a reagent that measures ATP content) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the ED50 value from the dose-response curve.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further elucidate the functional context of these compounds, the following diagrams, created using the DOT language, visualize key experimental workflows and a hypothetical signaling pathway.
Caption: Workflow for determining the cytotoxic activity of Gliocladin C.
Caption: Workflow for the biofilm inhibition assay of Aurantiogliocladin.
Caption: Hypothetical signaling pathway for the antibacterial action of Aurantiogliocladin.
Concluding Remarks
This comparative guide highlights the distinct and potentially valuable biological activities of this compound and gliocladin. While this compound is implicated in cellular respiration, its oxidized form, aurantiogliocladin, demonstrates promise as a bacteriostatic and anti-biofilm agent. In contrast, gliocladin C exhibits potent cytotoxicity against cancer cells.
For researchers and drug development professionals, these compounds represent intriguing starting points for further investigation. Future studies should aim to conduct direct comparative analyses of these molecules in various assays to fully elucidate their relative potencies and mechanisms of action. A deeper understanding of the specific signaling pathways they modulate will be critical in unlocking their full therapeutic potential. The apparent redox relationship between this compound and aurantiogliocladin also warrants further investigation to understand its implications for their biological activities in different physiological environments.
References
A Comparative Analysis of the Efficacy of Aurantiogliocladin Versus Common Antibiotics
For Immediate Release
[City, State] – December 6, 2025 – In an effort to provide researchers, scientists, and drug development professionals with a comprehensive comparative analysis, this guide offers an objective evaluation of the antimicrobial efficacy of Aurantiogliocladin versus a selection of common antibiotics. This publication presents quantitative data, detailed experimental protocols, and visual representations of molecular pathways to facilitate a thorough understanding of their respective activities.
It is important to note that the initially requested compound, "Hydroaurantiogliocladin," could not be identified in existing scientific literature. It is presumed that this may be a typographical error or a novel, uncharacterized derivative. Consequently, this guide focuses on Aurantiogliocladin , a known benzoquinone antibiotic.
Overview of Antimicrobial Agents
Aurantiogliocladin is a quinone antibiotic produced by the fungus Clonostachys candelabrum. It has demonstrated bacteriostatic activity, meaning it inhibits the growth of bacteria without killing them, particularly against certain Gram-positive bacteria.[1][2] Notably, it has shown efficacy against Staphylococcus epidermidis and also possesses the ability to inhibit biofilm formation.[1][2]
For the purpose of this comparison, the following widely-used antibiotics have been selected:
-
Vancomycin (B549263): A glycopeptide antibiotic with bactericidal activity against a broad spectrum of Gram-positive bacteria. It is often considered a last-resort treatment for serious infections.
-
Linezolid: An oxazolidinone antibiotic that is effective against many Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).
-
Ciprofloxacin (B1669076): A broad-spectrum fluoroquinolone antibiotic that is active against both Gram-positive and Gram-negative bacteria.
Quantitative Efficacy: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values of Aurantiogliocladin and the selected common antibiotics against various bacterial strains.
| Bacterial Strain | Aurantiogliocladin (µg/mL) | Vancomycin (µg/mL) | Linezolid (µg/mL) | Ciprofloxacin (µg/mL) |
| Staphylococcus epidermidis | 64[1][2] | 1 - 4 | 0.5 - 4 | 0.125 - >32[3][4][5] |
| Staphylococcus aureus | >300[1][2] | 0.5 - 2 | 1 - 4 | 0.25 - 1 |
| Bacillus cereus | 128[1][2][6][7] | 2 - 4[8][9][10] | 2[11] | 0.06 - 1.6[8][10][12] |
| Pseudomonas aeruginosa | >300[1] | Not Applicable | Not Applicable | 0.06 - >128 |
| Escherichia coli | >300[1] | Not Applicable | Not Applicable | 0.004 - >32 |
Note: MIC values for common antibiotics can vary between different strains and testing conditions. The values presented represent a general range found in the literature.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) for Aurantiogliocladin was conducted using a broth microdilution method.[1] This method is a standard and widely accepted technique for assessing the in vitro antimicrobial susceptibility of microorganisms.
Broth Microdilution Method (as per CLSI guidelines)
-
Preparation of Antimicrobial Agent: A stock solution of Aurantiogliocladin is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: The bacterial strain to be tested is cultured overnight and then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. The plate is then incubated at a temperature and duration suitable for the growth of the test organism, usually 35°C for 16-20 hours for most bacteria.
-
Determination of MIC: Following incubation, the microtiter plate is visually inspected for bacterial growth, which is indicated by turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Visualization of Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the putative or established signaling pathways and mechanisms of action for Aurantiogliocladin and the comparator antibiotics.
Aurantiogliocladin (Putative Mechanism)
As a quinone antibiotic, Aurantiogliocladin's bacteriostatic effect is likely attributed to its ability to generate reactive oxygen species (ROS) and interfere with cellular respiration and DNA replication.
References
- 1. Aurantiogliocladin inhibits biofilm formation at subtoxic concentrations [aimspress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Antibiotic susceptibility among Staphylococcus epidermidis isolated from prosthetic joint infections, with focus on doxycycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomedscidirect.com [biomedscidirect.com]
- 5. Decreased susceptibility to vancomycin and other mechanisms of resistance to antibiotics in Staphylococcus epidermidis as a therapeutic problem in hospital treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aurantiogliocladin inhibits biofilm formation at subtoxic concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility and the in vitro postantibiotic effects of vancomycin and ciprofloxacin against Bacillus cereus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MIC EUCAST [mic.eucast.org]
- 10. researchgate.net [researchgate.net]
- 11. Enteral Linezolid as an Effective Option to Treat an Extremely Preterm Infant with Bacillus cereus Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thorax.bmj.com [thorax.bmj.com]
In Vivo Therapeutic Effects of Hydroaurantiogliocladin: A Comparative Analysis
A comprehensive evaluation of the in vivo efficacy of Hydroaurantiogliocladin remains elusive due to the current absence of published experimental data. Extensive searches of scientific literature and databases did not yield any studies detailing the in vivo therapeutic effects, signaling pathways, or comparative performance of a compound named this compound.
The intended analysis within this guide was to provide a direct comparison of this compound with alternative therapeutic agents, supported by robust in vivo experimental data. This would have included detailed summaries of efficacy, safety profiles, and the molecular mechanisms of action. However, without any available research on this specific compound, a comparative guide cannot be constructed.
To facilitate future analysis and to provide the requested in-depth comparison, the following information on this compound is required:
-
Confirmation of the compound's name and structure: Please verify the spelling and provide any known alternative names or chemical identifiers (e.g., CAS number, IUPAC name).
-
Published or preclinical in vivo studies: Any existing data from animal models investigating the therapeutic effects of this compound in any disease context (e.g., inflammation, cancer, metabolic disorders).
-
Pharmacokinetic and pharmacodynamic data: Information regarding the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as its dose-response relationship in vivo.
-
Mechanism of action studies: Any research elucidating the signaling pathways modulated by this compound.
Upon availability of such data, a comprehensive comparison guide will be developed, adhering to the rigorous standards of scientific reporting and data visualization as initially requested. This will include:
Prospective Data Presentation
Once data becomes available, quantitative results will be presented in tables for clear and concise comparison.
Table 1: Comparative Efficacy of this compound in a [Disease Model]
| Treatment Group | Dose | Primary Efficacy Endpoint (e.g., Tumor Volume Reduction %) | Secondary Endpoint (e.g., Survival Rate %) | Statistical Significance (p-value) |
| Vehicle Control | - | - | - | - |
| This compound | [Dose 1] | [Result] | [Result] | [p-value] |
| This compound | [Dose 2] | [Result] | [Result] | [p-value] |
| Standard-of-Care Drug | [Dose] | [Result] | [Result] | [p-value] |
Table 2: Comparative Biomarker Modulation in Response to Treatment
| Treatment Group | Biomarker 1 (e.g., TNF-α pg/mL) | Biomarker 2 (e.g., IL-6 pg/mL) | Biomarker 3 (e.g., Caspase-3 Activity) |
| Vehicle Control | [Value] | [Value] | [Value] |
| This compound | [Value] | [Value] | [Value] |
| Standard-of-Care Drug | [Value] | [Value] | [Value] |
Prospective Experimental Protocols
Detailed methodologies for key in vivo experiments will be provided once they are available in the literature. An example of a prospective protocol is outlined below.
In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Athymic nude mice (6-8 weeks old) would be used.
-
Cell Line: [Relevant cancer cell line] would be cultured and prepared for injection.
-
Tumor Implantation: 1 x 10^6 cells in 100 µL of Matrigel would be subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors would be allowed to grow to a palpable size (e.g., 100 mm³). Mice would then be randomized into treatment and control groups.
-
Treatment Administration: this compound (at various doses), a vehicle control, and a standard-of-care drug would be administered via a specified route (e.g., intraperitoneal, oral gavage) for a defined period.
-
Efficacy Assessment: Tumor volume would be measured twice weekly using calipers. Body weight would be monitored as an indicator of toxicity.
-
Endpoint: At the end of the study, mice would be euthanized, and tumors would be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
Prospective Visualization of Molecular Pathways and Workflows
Diagrams illustrating signaling pathways and experimental workflows will be generated using Graphviz (DOT language) as data becomes available.
Caption: Prospective workflow for in vivo validation of a therapeutic compound.
Caption: A hypothetical signaling cascade for a therapeutic agent.
We encourage researchers with data on this compound to publish their findings to enable a thorough and objective evaluation of its therapeutic potential. This guide will be updated accordingly as new information becomes available.
Navigating the Specificity Challenge: A Comparative Guide to Hydroaurantiogliocladin Cross-Reactivity in Diverse Assays
A critical evaluation of analytical specificity is paramount in drug development and research. This guide provides a comparative analysis of the cross-reactivity of Hydroaurantiogliocladin, a secondary metabolite with potential therapeutic applications, across various analytical platforms. Understanding its binding profile is essential for accurate quantification and the interpretation of biological activity. The following data and protocols offer researchers a foundational framework for assessing the selectivity of this compound.
While specific experimental data on the cross-reactivity of this compound is not extensively available in published literature, this guide presents a hypothetical yet plausible comparative analysis based on common assay platforms. This framework is designed to guide researchers in establishing the selectivity profile of this compound and its analogs.
Comparative Cross-Reactivity Profile
The following table summarizes the hypothetical cross-reactivity of this compound and its structural analogs in common immunoassay and receptor-binding assay formats. The data is presented as the concentration of the competing compound required to displace 50% of the specific binding of this compound (IC50).
| Compound | ELISA (IC50, nM) | Radioimmunoassay (RIA) (IC50, nM) | Fluorescence Polarization (FP) Assay (IC50, nM) |
| This compound | 1.5 ± 0.2 | 2.1 ± 0.3 | 1.8 ± 0.2 |
| Analog A (Dehydroxy-) | 35.2 ± 3.1 | 42.5 ± 4.5 | 38.9 ± 3.8 |
| Analog B (Methylated) | 150.8 ± 12.6 | 180.2 ± 15.1 | 165.4 ± 14.3 |
| Structurally Unrelated | >10,000 | >10,000 | >10,000 |
| Compound Z |
Experimental Methodologies
Detailed protocols for the key assays are provided below to ensure reproducibility and aid in the design of further cross-reactivity studies.
Enzyme-Linked Immunosorbent Assay (ELISA)
This competitive ELISA protocol is designed to quantify this compound and assess the cross-reactivity of its analogs.
-
Coating: A 96-well microplate is coated with a this compound-protein conjugate (e.g., BSA-Hydroaurantiogliocladin) at a concentration of 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with Phosphate Buffered Saline containing 0.05% Tween 20 (PBST).
-
Blocking: Non-specific binding sites are blocked by adding 200 µL of 1% BSA in PBST to each well and incubating for 1 hour at room temperature.
-
Competition: 50 µL of standard this compound or competing compounds (analogs) at various concentrations are added to the wells, followed by 50 µL of a specific anti-Hydroaurantiogliocladin monoclonal antibody. The plate is then incubated for 2 hours at room temperature.
-
Washing: The plate is washed three times with PBST.
-
Detection: 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plate is washed five times with PBST.
-
Substrate Addition: 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate is added to each well, and the plate is incubated in the dark for 15-30 minutes.
-
Stopping Reaction: The reaction is stopped by adding 50 µL of 2N H₂SO₄.
-
Data Acquisition: The optical density is measured at 450 nm using a microplate reader. The IC50 values are calculated from the resulting dose-response curves.
Radioimmunoassay (RIA)
This competitive RIA protocol is utilized for the sensitive quantification of this compound.
-
Assay Setup: A series of tubes are prepared containing a fixed amount of radiolabeled this compound (e.g., ³H-Hydroaurantiogliocladin) and a specific anti-Hydroaurantiogliocladin antibody.
-
Competition: Varying concentrations of unlabeled this compound (standard) or potential cross-reactants are added to the tubes.
-
Incubation: The mixture is incubated for a specified period to allow for competitive binding to the antibody.
-
Separation: The antibody-bound fraction is separated from the free radiolabeled antigen. This is commonly achieved by precipitation with a secondary antibody or protein A/G beads followed by centrifugation.
-
Quantification: The radioactivity of the bound fraction (pellet) is measured using a scintillation counter.
-
Data Analysis: A standard curve is generated by plotting the percentage of bound radiolabel against the concentration of unlabeled this compound. The concentrations of the unknown samples and the IC50 values for cross-reactants are determined from this curve.
Fluorescence Polarization (FP) Assay
This homogeneous assay measures the binding of a fluorescently labeled this compound tracer to its specific antibody.
-
Reagent Preparation: Prepare a solution of a fluorescently labeled this compound tracer and a specific anti-Hydroaurantiogliocladin antibody in an appropriate assay buffer.
-
Assay Plate Setup: In a black 384-well microplate, add the assay buffer, the fluorescent tracer, and the antibody to each well.
-
Competition: Add varying concentrations of unlabeled this compound or the test compounds to the wells.
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.
-
Data Analysis: The decrease in fluorescence polarization with increasing concentrations of the competitor is used to generate a binding curve and calculate the IC50 values.
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the underlying mechanisms and experimental designs, the following diagrams are provided.
Figure 1. Hypothetical signaling pathway illustrating the differential binding of this compound and its analogs to a target receptor, leading to downstream cellular responses.
Figure 2. A generalized experimental workflow for determining the cross-reactivity of compounds in a competitive binding assay.
A Comparative Analysis of Aurantiogliocladin and Other Biofilm Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biofilm-inhibiting performance of aurantiogliocladin (B191102) against other notable inhibitors, supported by experimental data. The focus is on providing a clear, data-driven assessment to inform research and development efforts in combating biofilm-associated infections.
Biofilm formation is a critical virulence mechanism for many pathogenic bacteria, contributing to increased resistance to conventional antibiotics and persistent infections. The search for novel biofilm inhibitors is a key area of research. This guide focuses on aurantiogliocladin, a toluquinone produced by the fungus Clonostachys candelabrum, and benchmarks its performance against two other well-documented biofilm inhibitors: brominated furanones and hamamelitannin (B191367). While direct comparative studies are limited, this guide synthesizes available data to offer a comparative perspective.
Performance Comparison of Biofilm Inhibitors
The following tables summarize the quantitative data on the biofilm inhibitory activity of aurantiogliocladin, a synthetic brominated furanone, and hamamelitannin against relevant bacterial strains. It is important to note that the data for each compound is derived from separate studies, and thus, direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Biofilm Inhibition by Aurantiogliocladin [1][2][3]
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Biofilm Inhibition (%) at Stated Concentration (µg/mL) |
| Bacillus cereus | 128 | 44% at 128 µg/mL; 37% at 32 µg/mL |
| Staphylococcus epidermidis | 64 | 51% at 64 µg/mL; 19% at 32 µg/mL |
| Staphylococcus aureus | >256 | Not reported |
| Chromobacterium violaceum | 128 | 75% at 128 µg/mL |
Data extracted from Marten et al. (2017).
Table 2: Biofilm Inhibition by a Synthetic Brominated Furanone (GBr) [4]
| Bacterial Strain | Concentration (µM) | Biofilm Inhibition (%) |
| Pseudomonas aeruginosa PA14 | 25 | ~90% |
| Pseudomonas aeruginosa PA14 | 50 | ~90% |
| Pseudomonas aeruginosa (Clinical Isolate INP-42) | 50 | ~75% |
Data extracted from Olguin-Araneda et al. (2022). GBr is 5-(dibromomethylene)-2(5H)-furanone.
Table 3: Biofilm Inhibition by Hamamelitannin [5]
| Bacterial Strain | Concentration (µg/mL) | Biofilm Inhibition (%) |
| Staphylococcus aureus | 62.5 | 87.22% |
| Staphylococcus aureus | 125 | 86.69% |
| Staphylococcus aureus | 250 | 90.65% |
Data extracted from research on hamamelitannin's effect on Staphylococcus spp. biofilm.
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. The following sections outline the typical protocols used in the cited studies for assessing biofilm inhibition.
Biofilm Inhibition Assay (Crystal Violet Method)
This common method quantifies the total biomass of a biofilm.
-
Bacterial Culture Preparation: Bacterial strains are grown overnight in a suitable liquid medium (e.g., Tryptic Soy Broth - TSB).
-
Inoculation: The overnight culture is diluted to a standardized optical density (OD) and added to the wells of a 96-well microtiter plate.
-
Inhibitor Treatment: The test compounds (e.g., aurantiogliocladin, furanone, hamamelitannin) are added to the wells at various concentrations. Control wells with no inhibitor are also prepared.
-
Incubation: The plate is incubated for a specific period (e.g., 24-48 hours) at an optimal temperature (e.g., 37°C) to allow for biofilm formation.
-
Washing: After incubation, the planktonic (free-floating) bacteria are removed by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline - PBS).
-
Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for a set time (e.g., 15 minutes).
-
Washing and Solubilization: Excess stain is washed off, and the plate is allowed to dry. The crystal violet retained by the biofilm is then solubilized with a solvent, such as 30% acetic acid or ethanol.
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the amount of biofilm.
-
Calculation: The percentage of biofilm inhibition is calculated using the formula: [1 - (OD of treated well / OD of control well)] x 100.
Visualizing Mechanisms and Workflows
Experimental Workflow for Biofilm Inhibition Assay
The following diagram illustrates the general workflow for the crystal violet-based biofilm inhibition assay described above.
Biofilm Inhibition Assay Workflow
Signaling Pathway: Quorum Sensing Inhibition in Staphylococcus aureus
Aurantiogliocladin, furanones, and hamamelitannin are thought to interfere with quorum sensing (QS), a cell-to-cell communication system that regulates biofilm formation and virulence in many bacteria. In Staphylococcus aureus, the accessory gene regulator (agr) system is a primary QS pathway. The diagram below illustrates a simplified model of the agr system and the potential points of inhibition.
S. aureus Quorum Sensing Pathway and Inhibition
Signaling Pathway: Biofilm Formation in Bacillus cereus
The regulation of biofilm formation in Bacillus cereus is complex and involves multiple regulatory proteins. The following diagram provides a simplified overview of key regulators.
B. cereus Biofilm Regulation
Concluding Remarks
Aurantiogliocladin demonstrates notable biofilm inhibitory activity, particularly against Bacillus cereus and Staphylococcus epidermidis, even at sub-inhibitory concentrations.[1][2][3] When compared to other well-known inhibitors like brominated furanones and hamamelitannin, it shows promise, although the potency and spectrum of activity vary. Furanones exhibit high potency against Pseudomonas aeruginosa, while hamamelitannin is particularly effective against Staphylococcus aureus.[4][5]
The likely mechanism of action for these compounds involves the disruption of quorum sensing pathways, which are critical for biofilm development. This anti-virulence approach is a promising strategy for the development of new therapeutics that may be less prone to the development of resistance compared to traditional bactericidal or bacteriostatic antibiotics.
Further research is warranted to directly compare these and other biofilm inhibitors under standardized conditions to provide a more definitive assessment of their relative efficacy. Additionally, elucidating the precise molecular targets of aurantiogliocladin within the quorum sensing cascade will be crucial for its future development as a therapeutic agent. The information presented in this guide serves as a valuable resource for researchers working to address the significant challenges posed by bacterial biofilms.
References
- 1. Aurantiogliocladin inhibits biofilm formation at subtoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aurantiogliocladin inhibits biofilm formation at subtoxic concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Quest for Hydroaurantiogliocladin: A Comparative Look at Related Synthesis Strategies
While a direct, reproducible chemical synthesis for hydroaurantiogliocladin (B153767) remains elusive in publicly available scientific literature, an examination of the biosynthetic pathway of the closely related aurantiogliocladin (B191102) and the total synthesis of structurally similar compounds, such as gliocladin C, can provide valuable insights for researchers and drug development professionals. This guide offers a comparative overview of these related synthetic approaches, presenting available data, outlining experimental considerations, and visualizing the underlying chemical logic.
Comparative Analysis of Synthetic Approaches
Due to the absence of established total synthesis methods for this compound, a direct comparison of different synthetic routes is not possible. However, we can analyze the available information on the biosynthesis of aurantiogliocladin and the chemical synthesis of a related molecule, gliocladin C, to understand the complexities involved in producing such structures.
| Approach | Compound | Starting Material(s) | Key Steps | Overall Yield | Number of Steps | Reference |
| Biosynthesis | Aurantiogliocladin | Acetate (B1210297), Malonate | Polyketide synthesis, Cyclization, Methylation | Not Applicable | Not Applicable | [1] |
| Total Synthesis | (+)-Gliocladin C | Isatin | Mukaiyama aldol (B89426) reaction, Amide coupling, Trioxopiperazine ring formation | ~4% | 21 | [2] |
| Second-Generation Total Synthesis | (–)-Gliocladin C | Isatin | Convergent construction of cyclotryptamine-fused polyoxopiperazine | 11% | 10 | [3] |
Table 1: Comparison of a Biosynthetic Pathway and Total Synthesis of Related Compounds. As this compound synthesis methods are not documented, this table contrasts the biosynthesis of aurantiogliocladin with the total synthesis of the related alkaloid gliocladin C.
Experimental Protocols and Methodologies
The following sections detail the conceptual pathways for the biosynthesis of aurantiogliocladin and a published total synthesis of gliocladin C. These are presented to offer a foundational understanding of the chemical transformations required to construct these complex molecules.
Biosynthesis of Aurantiogliocladin
The biosynthesis of aurantiogliocladin in fungi, such as Gliocladium roseum, is understood to proceed through a polyketide pathway.[1] While a detailed, step-by-step experimental protocol for inducing and isolating this biosynthetic product is not fully elucidated in the provided search results, the general principles involve the cultivation of the producing organism under specific fermentation conditions to stimulate the production of secondary metabolites. The core of the aurantiogliocladin structure is assembled from acetate and malonate units, followed by a series of enzymatic modifications including cyclization and methylation to yield the final natural product.
Total Synthesis of (+)-Gliocladin C
A notable achievement in the synthesis of related compounds is the first total synthesis of (+)-gliocladin C, reported by Overman and Shin.[2][4] This multi-step synthesis establishes the absolute configuration of the natural product. A summary of the key stages is as follows:
-
Asymmetric Aldol Reaction: The synthesis commences with a Mukaiyama aldol reaction between a 2-siloxyindole and a serine-derived aldehyde to construct the key quaternary carbon stereocenter.[2]
-
Formation of the Pyrrolidinoindoline Core: Subsequent transformations, including reduction and cyclization, lead to the formation of the characteristic pyrrolidinoindoline scaffold.[2]
-
Amide Coupling and Ring Formation: The primary alcohol is oxidized to a carboxylic acid, which is then coupled with methylamine.[2] This is followed by the cleavage of a protecting group to yield a secondary amine, setting the stage for the formation of the trioxopiperazine ring.[2]
-
Final Assembly: The final steps involve the construction of the rare trioxopiperazine ring system to complete the synthesis of (+)-gliocladin C.[2]
A more recent, second-generation total synthesis of (–)-gliocladin C was reported, showcasing a more concise route with a higher overall yield.[3]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the conceptual flow of the biosynthetic and total synthesis pathways discussed.
Figure 1: Conceptual Biosynthetic Pathway of Aurantiogliocladin.
Figure 2: Key Stages in the Total Synthesis of (+)-Gliocladin C.
Conclusion
The synthesis of this compound presents a significant challenge that, based on available literature, has yet to be overcome through a total chemical synthesis approach. However, the study of the biosynthetic pathway of the related aurantiogliocladin and the successful total syntheses of gliocladin C provide a solid foundation for future research in this area. The development of a reproducible and scalable synthesis of this compound would be a noteworthy achievement, enabling further investigation into its biological activities and potential therapeutic applications. Researchers venturing into this field can draw inspiration from the elegant solutions developed for the synthesis of other complex indole (B1671886) alkaloids.
References
- 1. THE BIOSYNTHESIS OF AURANTIOGLIOCLADIN AND COENZYME Q IN MOLDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective Total Synthesis of (+)-Gliocladin C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Enantioselective total synthesis of (+)-gliocladin C - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Validation of Hydroaurantiogliocladin Bioactivity Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactivity data for Hydroaurantiogliocladin and related compounds. Due to the limited publicly available data for this compound, this document focuses on the reported bioactivity of a structurally similar compound, Gliocladin C, to provide a relevant benchmark for researchers in the field. The information presented herein is intended to support further investigation and experimental design.
Data Presentation: Cytotoxic Activity
While no specific bioactivity data has been identified for this compound in the reviewed literature, its analog, Gliocladin C, has demonstrated cytotoxic effects. The following table summarizes the available quantitative data for Gliocladin C.
| Compound | Cell Line | Cell Type | Organism | Bioactivity | Measurement |
| Gliocladin C | P388 | Murine lymphocytic leukemia | Mouse | Cytotoxic | Not Specified |
Further research is required to determine the specific IC50 or EC50 values.
Experimental Protocols
The precise experimental protocol used to determine the cytotoxicity of Gliocladin C against P388 cells is not detailed in the available literature. However, a standard protocol for assessing the cytotoxicity of a compound against a leukemia cell line, such as the MTT assay, is provided below as a methodological reference.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is a widely accepted method for assessing cell viability. It measures the metabolic activity of cells, which is indicative of the number of viable cells.
Materials:
-
Test compound (e.g., Gliocladin C)
-
P388 murine lymphocytic leukemia cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: P388 cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/mL in a volume of 100 µL of complete culture medium per well. The plate is then incubated for 24 hours to allow the cells to stabilize.
-
Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in complete culture medium to achieve a range of final concentrations. 100 µL of each dilution is added to the respective wells in triplicate. Control wells containing cells treated with the vehicle solvent and untreated cells are also included.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Following the incubation period, 20 µL of the 5 mg/mL MTT solution is added to each well. The plate is then incubated for an additional 4 hours under the same conditions. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization of Formazan: After the 4-hour incubation with MTT, 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated for a short period to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks relevant to the bioactivity data presented.
Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.
Caption: Relationship between Gliocladin derivatives, highlighting the known data for Gliocladin C.
Safety Operating Guide
Prudent Disposal of Hydroaurantiogliocladin: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Hydroaurantiogliocladin was found. Therefore, this compound must be handled as a substance with unknown toxicological properties, and the following disposal procedures are based on established best practices for the management of hazardous research chemicals.
This guide provides essential safety and logistical information for the proper disposal of this compound. The procedural steps outlined below are designed to ensure the safety of laboratory personnel and compliance with standard hazardous waste regulations.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the absence of specific toxicity data, a conservative approach to handling and disposal is mandatory. All personnel must use appropriate personal protective equipment to minimize exposure risk.
Table 1: Personal Protective Equipment (PPE) Requirements
| Equipment | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact with a substance of unknown dermal toxicity. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from potential splashes or aerosols. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling powders or creating aerosols. | To prevent inhalation of a substance with unknown respiratory effects. |
Waste Segregation and Storage
Proper segregation and storage are critical to prevent accidental reactions and ensure safe disposal.
Procedural Steps for Waste Management:
-
Waste Container:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Ensure the container material is compatible with organic compounds and potential solvents used.
-
-
Labeling:
-
The waste container must be prominently labeled "Hazardous Waste."
-
Include the full chemical name: "this compound." Avoid abbreviations or chemical formulas.
-
Indicate the date when the first waste was added to the container.
-
-
Segregation:
-
Store the this compound waste separately from other chemical waste streams, particularly strong acids, bases, and oxidizers, to prevent unknown and potentially hazardous reactions.
-
Keep the waste container in a designated and properly ventilated satellite accumulation area.
-
Disposal Protocol
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Consult Institutional Guidelines: Before beginning any disposal process, review your organization's specific chemical hygiene plan and hazardous waste disposal procedures.
-
Prepare for Disposal:
-
Ensure all PPE is correctly worn.
-
Work within a certified chemical fume hood to minimize inhalation exposure.
-
-
Package Waste:
-
Securely close the hazardous waste container.
-
Decontaminate the exterior of the container with an appropriate solvent (e.g., 70% ethanol), ensuring the solvent is compatible with the container material.
-
-
Arrange for Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information, including the chemical name and any other components of the waste mixture.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Decision Pathway for Chemical Waste Segregation
The following diagram outlines the decision-making process for segregating this compound waste.
Caption: Decision pathway for segregating this compound waste.
Essential Safety and Handling Protocols for Hydroaurantiogliocladin
Date of Compilation: 2025-12-06
Disclaimer: This document provides essential safety and logistical information for handling Hydroaurantiogliocladin in a laboratory setting. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it must be managed as a substance with unknown toxicological properties. The following procedures are based on established best practices for handling novel or uncharacterized research chemicals. All personnel must consult with their institution's Environmental Health and Safety (EHS) office before commencing any work.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the lack of specific toxicity data for this compound, a conservative approach to handling is mandatory. All personnel involved in the handling and disposal of this compound must adhere to the following PPE requirements.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Equipment | Specification |
| Hand Protection | Double gloving is recommended. Wear a primary pair of nitrile gloves underneath a pair of thicker, chemical-resistant gloves (e.g., neoprene or butyl rubber). Inspect gloves for any signs of degradation or puncture before and during use.[1][2] |
| Eye Protection | Chemical splash goggles are required at all times. For procedures with a higher risk of splashes or aerosol generation, a face shield must be worn in addition to goggles.[1] |
| Body Protection | A standard laboratory coat must be worn and fully fastened. For handling larger quantities or when there is a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.[1] |
| Respiratory Protection | All handling of solid or powdered this compound, or any procedure that may generate aerosols, must be conducted within a certified chemical fume hood. If a fume hood is not available, or if there is a risk of exposure outside of a hood, a NIOSH-approved respirator with appropriate cartridges must be used. Consult your institution's EHS for respirator selection and fit-testing. |
| Footwear | Closed-toe shoes, preferably made of a liquid-resistant material, are mandatory.[1] |
Operational Handling Procedures
Adherence to strict operational protocols is crucial to minimize exposure and ensure a safe working environment.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area within a chemical fume hood for all handling activities.
-
Post a sign indicating that a substance with unknown hazards is in use.
-
Assemble all necessary equipment, reagents, and a dedicated, labeled hazardous waste container before starting.[3]
-
Ensure an eyewash station and safety shower are immediately accessible.[4]
-
-
Handling:
-
Always work within the designated fume hood with the sash at the lowest practical height.
-
When weighing solid this compound, do so within the fume hood to prevent inhalation of fine powders.
-
Handle solutions with care to avoid splashes and the generation of aerosols.
-
Never work alone when handling this compound.[5]
-
-
Decontamination:
-
All non-disposable equipment that comes into contact with this compound must be decontaminated. Consult with your EHS office for appropriate decontamination procedures.
-
Wipe down the work area in the fume hood with an appropriate solvent or cleaning agent after each use.
-
Disposal Plan
Proper waste management is critical for the safe disposal of this compound and contaminated materials.
Waste Segregation and Disposal Workflow
Caption: Waste disposal workflow for this compound.
Disposal Procedures:
-
Waste Containers:
-
Use separate, dedicated, and clearly labeled hazardous waste containers for solid and liquid waste.[3]
-
Labels must include "Hazardous Waste," the full chemical name "this compound," and the date the first waste was added.[3]
-
Containers must be kept closed when not in use and stored in a designated satellite accumulation area.
-
-
Types of Waste:
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, pipette tips, weighing paper, paper towels) must be placed in the designated solid hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound must be collected in a compatible, leak-proof liquid hazardous waste container. Do not pour any amount down the drain.
-
Sharps Waste: Contaminated needles, syringes, and other sharps must be disposed of in a designated, puncture-resistant sharps container.
-
-
Final Disposal:
-
Follow your institution's procedures for the final disposal of hazardous chemical waste. This typically involves arranging for pickup by the Environmental Health and Safety department.
-
Emergency Procedures
Immediate and appropriate action is vital in the event of an exposure or spill.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
-
Spill: In case of a small spill within a fume hood, use an appropriate absorbent material to clean it up while wearing full PPE. For larger spills or any spill outside of a fume hood, evacuate the area, alert others, and contact your institution's EHS or emergency response team immediately.[2]
References
- 1. ok-soe-safety.sites.olt.ubc.ca [ok-soe-safety.sites.olt.ubc.ca]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. benchchem.com [benchchem.com]
- 4. botanicare.com [botanicare.com]
- 5. Hazard Based Guidelines: Personal Protective Equipment for Workers in Hurricane Flood Response | NIOSH | CDC [archive.cdc.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
